Product packaging for Herbicidin A(Cat. No.:CAS No. 55353-31-6)

Herbicidin A

Cat. No.: B022783
CAS No.: 55353-31-6
M. Wt: 551.5 g/mol
InChI Key: LOWKANMKNQBRPJ-MRAUHCMASA-N
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Description

Herbicidin A (CAS 55353-31-6) is a complex, adenosine-derived undecose nucleoside antibiotic isolated from Streptomyces strains. This natural product serves as a potent agent in biological research, exhibiting a unique dual profile of antibiotic and selective phytotoxic activities. It functions as a herbicide effective against dicotyledonous plants and also demonstrates antifungal and antialgal properties, making it a compound of interest for studying plant-pathogen interactions and developing novel biocontrol strategies. In biomedical research, this compound has been identified as an inhibitor of TNF-alpha-induced NF-kappaB activity, with an IC50 of 1.8 μM in HEK293 cells, highlighting its value in probing inflammatory signaling pathways. Cellular toxicity assessments indicate a CC50 of >40 μM in both HEK-293T and HepG2 cell lines, suggesting a selective action profile. The biosynthesis of this compound involves a fascinating and novel C-glycosylation reaction for constructing its characteristic tricyclic core structure, with precursors derived from D-glucose, D-ribose, L-isoleucine, and L-methionine. For production strains like Streptomyces scopuliridis M40, fermentation parameters such as a high C/N ratio and controlled oxygen uptake rate are critical, with optimized processes yielding concentrations exceeding 900 mg/L. This compound represents the most extensively decorated congener in its family, characterized by a 5-hydroxytiglyl group at the C8 position. Please note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N5O11 B022783 Herbicidin A CAS No. 55353-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWKANMKNQBRPJ-MRAUHCMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CO)C(=O)OC1C(C(OC2C1(OC3C(C2)OC(C3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\CO)/C(=O)O[C@H]1[C@@H]([C@H](O[C@H]2[C@]1(O[C@H]3[C@@H](C2)O[C@H]([C@@H]3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317929
Record name Herbicidin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55353-31-6
Record name Herbicidin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55353-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Herbicidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055353316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Herbicidin A
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Foundational & Exploratory

Characterization of Herbicidin A Producing Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of microorganisms that produce Herbicidin A, a potent adenosine-derived nucleoside antibiotic with significant herbicidal and other biological activities. The document covers the identification of producing organisms, quantitative data on production, detailed experimental methodologies, and a visualization of the biosynthetic pathway.

This compound Producing Organisms

This compound and its analogues are primarily produced by various species of the genus Streptomyces, a group of Gram-positive bacteria known for their prolific production of secondary metabolites. Several strains have been identified and characterized as producers of these complex molecules.

Identified Herbicidin-Producing Streptomyces Strains:

  • Streptomyces sp. L-9-10 : This strain has been a key model organism for the elucidation of the herbicidin biosynthetic pathway.[1][2]

  • Streptomyces saganonensis : The producer of Herbicidins A and B.[2][3]

  • Streptomyces scopuliridis M40 : This strain has been optimized for high-yield production of this compound in submerged cultures.[4][5][6][7][8]

  • Streptomyces aureus var. suzhoueusis : Known to produce aureonuclemycin, a key intermediate in the herbicidin biosynthetic pathway.[1]

  • Streptomyces anulatus : Identified as a potential producer of herbicidal compounds.[9]

  • Streptomyces sp. 8E-12 : Producer of Methoxyhygromycin, another herbicidal antibiotic.[10]

  • Streptomyces acidiscabies : Known for producing Thaxtomin A, a phytotoxin.[10]

  • Streptomyces hygroscopicus : Producer of Hydantocidin.[10]

These organisms are typically isolated from soil and screened for their ability to produce bioactive compounds with herbicidal properties.[9]

Quantitative Data on this compound Production

The production of this compound can be significantly influenced by fermentation conditions. The following table summarizes key quantitative data from the optimization of this compound production in Streptomyces scopuliridis M40.[5][6][7][8]

ParameterConditionThis compound Titer (mg/L)Reference
Carbon to Nitrogen (C/N) Ratio > 4> 900[5][6][7]
1 - 3.5~ 600[5][6][7]
Oxygen Uptake Rate (OUR) > 137 mg O₂/L·hHigh volumetric production[5][6][8][11]
Agitation Speed (in 5-L fermenter) 500 rpm956.6[5][6][8]
Hyphal Morphology (Median Size) 150 - 180 µmHigh volumetric production[5][6][8][11]
Scale-Up 5-L jar to 500-L pilot vesselSuccessful scale-up based on constant impeller tip speed[5][6]
Improved Isolation Yield from Streptomyces sp. L-9-10 Optimized chromatography and reduced culture time50 - 100[2]

Experimental Protocols

This section outlines the general methodologies employed in the characterization of this compound producing organisms and the analysis of their products.

Isolation and Screening of Producing Organisms
  • Soil Sample Collection and Serial Dilution: Soil samples are collected from diverse environments. Serial dilutions of the soil suspensions are prepared in sterile water.

  • Plating and Incubation: Aliquots of the dilutions are plated on selective agar media, such as ISP2 (International Streptomyces Project 2) medium, and incubated at 28-30°C for 7-14 days to allow for the growth of Streptomyces colonies.

  • Primary Screening for Herbicidal Activity: Individual colonies are isolated and cultivated in a suitable liquid medium. The resulting fermentation broths are then screened for herbicidal activity against indicator plant species, such as Dactylis glomerata (orchard grass) and Lactuca sativa (lettuce).[9]

  • Identification of Active Strains: Strains exhibiting significant herbicidal activity are selected for further characterization. Identification is typically performed using a combination of morphological analysis (colony morphology, spore chain structure) and molecular techniques, such as 16S rRNA gene sequencing.[9]

Fermentation for this compound Production
  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelia of the producer strain and incubating for 2-3 days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is optimized for high yields of this compound, often involving a high carbon-to-nitrogen ratio.[5][6][7]

  • Submerged Fermentation: Fermentation is carried out in a bioreactor with controlled parameters such as temperature (e.g., 28°C), pH, agitation, and aeration to maintain an optimal oxygen uptake rate.[5][6][7][8][11]

  • Monitoring: The fermentation process is monitored by measuring biomass, substrate consumption, and this compound concentration over time.

Extraction and Purification of this compound
  • Harvesting: After an appropriate fermentation period (e.g., 7 days), the culture broth is harvested.

  • Extraction: The broth is typically centrifuged to separate the mycelia from the supernatant. The supernatant, containing the secreted this compound, is then extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This may include silica gel column chromatography, followed by high-performance liquid chromatography (HPLC), often using a C18 column.[1][2]

Structural Elucidation and Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify this compound and its analogues. A UV detector is commonly used for detection.[1]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact mass and molecular formula of the compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complex chemical structure of this compound.[1]

Biosynthetic Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway of this compound and a general experimental workflow for the characterization of producing organisms.

Herbicidin_A_Biosynthesis D_Glucose D-Glucose UDP_Glucuronic_Acid UDP/TDP-Glucuronic Acid D_Glucose->UDP_Glucuronic_Acid Her5 Her5 UDP_Glucuronic_Acid->Her5 D_Ribose D-Ribose Adenosine ADP/ATP D_Ribose->Adenosine Her4 Her4 Adenosine->Her4 L_Isoleucine L-Isoleucine Tiglyl_CoA Tiglyl-CoA L_Isoleucine->Tiglyl_CoA Activated_Glycosyl_Donor Activated Glycosyl Donor Activated_Glycosyl_Donor->Her4 Coupled_Intermediate Coupled Intermediate Her6 Her6 Coupled_Intermediate->Her6 Tricyclic_Core_Intermediate Tricyclic Core Intermediate (Aureonuclemycin) Her_Tailoring_Enzymes Her8/9/10/11 Tricyclic_Core_Intermediate->Her_Tailoring_Enzymes Herbicidin_B Herbicidin B Herbicidin_A This compound Herbicidin_B->Herbicidin_A Tiglyl_CoA->Herbicidin_B Her5->Activated_Glycosyl_Donor Her4->Coupled_Intermediate Her6->Tricyclic_Core_Intermediate Her_Tailoring_Enzymes->Herbicidin_B

Figure 1: Proposed Biosynthetic Pathway of this compound.

Experimental_Workflow Start Start: Soil Sample Collection Isolation Isolation of Streptomyces Strains Start->Isolation Screening Screening for Herbicidal Activity Isolation->Screening Identification Identification of Producer Strain (Morphological & 16S rRNA) Screening->Identification Fermentation Fermentation & Optimization Identification->Fermentation Extraction Extraction & Purification (HPLC) Fermentation->Extraction Analysis Structural Elucidation (NMR, MS) Extraction->Analysis Bioassays Bioactivity & Mode of Action Studies Analysis->Bioassays End Characterized this compound Producer Bioassays->End

Figure 2: General Experimental Workflow for Characterization.

References

The Unseen Arsenal: A Technical Guide to the Biological Spectrum of Herbicidin A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicidin A, a complex nucleoside antibiotic first isolated from Streptomyces saganonensis, and its structural analogs represent a fascinating class of natural products with a broad spectrum of biological activities.[1] While initially investigated for their potent herbicidal properties, particularly against dicotyledonous plants, emerging research has unveiled their potential as antifungal and anti-parasitic agents, opening new avenues for drug discovery and development. This technical guide provides an in-depth analysis of the biological activities of this compound and its known analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action.

Spectrum of Biological Activity

Herbicidins exhibit a range of biological effects, underscoring their potential in diverse applications. The core activities include:

  • Herbicidal Activity: Herbicidins demonstrate selective and contact herbicidal effects, particularly against dicotyledonous plants.[1] A mixture of this compound and B, referred to as SSM, has been shown to cause necrosis in various weed species.[2]

  • Antifungal Activity: Several Herbicidin analogs have shown inhibitory activity against various fungal species.[3][4]

  • Anti-parasitic Activity: Notably, Herbicidin analogs have demonstrated promising activity against the protozoan parasite Cryptosporidium parvum, the causative agent of cryptosporidiosis.[1][2]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its analogs. It is important to note that quantitative data, particularly IC50 and MIC values, are not yet available for all analogs across all activities.

CompoundTarget OrganismAssay TypeValueReference
This compound Echinochloa crus-galli (barnyard grass)Growth Inhibition50-95% inhibition @ 300 ppm[5]
Dicotyledonous weedsGrowth Inhibition100% inhibition @ 300 ppm[5]
Amaranthus retroflexusGrowth InhibitionSensitive at 62.5 ppm[6]
Echinochloa oryzoidesGermination InhibitionComplete inhibition @ 7.81 ppm[6]
HEK293 cellsNF-κB ActivityIC50: 1.8 μM[7]
Herbicidin B Echinochloa crus-galliGrowth Inhibition80-95% inhibition @ 300 ppm[5]
Dicotyledonous weedsGrowth Inhibition100% inhibition @ 300 ppm[5]
Herbicidin F Trychophyton mentagrophytes, T. rubrum, T. asteroids, T. megniniiAntifungal ActivityBetter inhibitory activity than other Herbicidins[4]
Herbicidin L (1) Cryptosporidium parvumGrowth InhibitionIC50: 2.7 μM[1][2]
Herbicidin (2) Cryptosporidium parvumGrowth InhibitionIC50: 4.8 μM[1][2]
Herbicidin (3) Cryptosporidium parvumGrowth InhibitionIC50: 4.2 μM[1][2]
Herbicidin (5) Cryptosporidium parvumGrowth InhibitionIC50: 3.9 μM[1][2]
Herbicidin (6) Cryptosporidium parvumGrowth InhibitionIC50: 2.8 μM[1][2]
SSM (this compound & B mixture) Echinochloa oryzoides, Digitaria ciliaris, Abutilon theophrasti, Amaranthus retroflexusNecrosisEffective at 4,000 ppm[2]

Note: The numbering for Herbicidins (2), (3), (5), and (6) in the anti-Cryptosporidium assay corresponds to the compounds as numbered in the cited reference.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the evaluation of this compound and its analogs.

Herbicidal Activity Assay (Whole Plant)

This protocol is adapted from general methods for evaluating natural product herbicides.[8][9][10]

Objective: To assess the post-emergence herbicidal activity of Herbicidin compounds on dicotyledonous and monocotyledonous plants.

Materials:

  • Test plants (e.g., Arabidopsis thaliana, lettuce, barnyard grass) at the 2-4 leaf stage.

  • Herbicidin compounds dissolved in an appropriate solvent (e.g., acetone or methanol) and diluted to desired concentrations with a surfactant.

  • Control solutions (solvent + surfactant).

  • Spray chamber or handheld sprayer.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Grow test plants in pots containing a standard potting mix until they reach the 2-4 leaf stage.

  • Prepare a stock solution of the Herbicidin compound and make serial dilutions to the desired test concentrations. Include a surfactant to ensure even coverage.

  • Apply the test solutions to the foliage of the plants using a calibrated sprayer to ensure uniform application. A set of control plants should be sprayed with the solvent and surfactant solution.

  • Place the treated plants in a growth chamber with a defined photoperiod (e.g., 16h light/8h dark), temperature, and humidity.

  • Visually assess the plants for signs of phytotoxicity (e.g., necrosis, chlorosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Quantify the herbicidal effect by measuring parameters such as fresh weight, dry weight, or plant height compared to the control group.

  • Calculate the concentration that causes 50% inhibition of growth (IC50) using dose-response curve analysis.

Antifungal Susceptibility Assay (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing natural products.[11][12][13]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Herbicidin compounds against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • 96-well microtiter plates.

  • RPMI-1640 medium buffered with MOPS.

  • Herbicidin compounds dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Serially dilute the Herbicidin compounds in the 96-well plates using RPMI-1640 medium to achieve a range of concentrations.

  • Add the fungal inoculum to each well, including positive (no compound) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC visually as the lowest concentration of the compound that causes complete inhibition of visible growth. Alternatively, measure the optical density at a specific wavelength to quantify growth inhibition.

Anti-Cryptosporidium Assay (In Vitro)

This protocol is adapted from established methods for screening compounds against Cryptosporidium parvum using the HCT-8 cell line.[4][14][15]

Objective: To determine the in vitro efficacy of Herbicidin compounds against Cryptosporidium parvum.

Materials:

  • HCT-8 (human ileocecal adenocarcinoma) cell line.

  • Cryptosporidium parvum oocysts.

  • Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Herbicidin compounds dissolved in DMSO.

  • Fluorescently labeled antibodies for immunofluorescence imaging.

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Seed HCT-8 cells in 96-well plates and grow to confluency.

  • Excyst C. parvum oocysts to release sporozoites.

  • Infect the HCT-8 cell monolayers with the sporozoites.

  • After a short incubation period to allow for invasion, add the Herbicidin compounds at various concentrations to the wells.

  • Incubate the plates for a period sufficient for parasite development (e.g., 48-72 hours).

  • Fix and permeabilize the cells and then stain with a fluorescently labeled antibody that specifically binds to C. parvum developmental stages.

  • Image the plates using a high-content imaging system or fluorescence microscope to quantify the number of parasites.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

Signaling Pathways and Mechanisms of Action

The precise molecular targets of Herbicidins are still under investigation. However, evidence suggests a mechanism involving the disruption of cell membrane integrity.[2] This disruption leads to electrolyte leakage and ultimately cell death. In plants, this can also trigger secondary effects such as the production of reactive oxygen species (ROS), leading to oxidative stress.[3][16]

Proposed Signaling Pathway for Herbicidal Activity

Herbicidin_Signaling Herbicidin This compound / Analog Membrane Plasma Membrane Herbicidin->Membrane Interaction Depolarization Membrane Depolarization Membrane->Depolarization ROS Reactive Oxygen Species (ROS) Production Membrane->ROS IonLeakage Ion Leakage (K+, etc.) Depolarization->IonLeakage OxidativeStress Oxidative Stress IonLeakage->OxidativeStress ROS->OxidativeStress CellDeath Cell Death (Necrosis) OxidativeStress->CellDeath

Caption: Proposed mechanism of herbicidal action for this compound and its analogs.

Experimental Workflow for Herbicidal Activity Screening

Herbicidal_Workflow Start Start: Plant Cultivation Treatment Foliar Application of Herbicidin Analogs Start->Treatment Incubation Incubation in Controlled Environment Treatment->Incubation Observation Visual Assessment of Phytotoxicity Incubation->Observation DataCollection Quantitative Data Collection (Biomass, Height) Observation->DataCollection Analysis IC50 Determination DataCollection->Analysis

Caption: A generalized workflow for assessing the herbicidal activity of Herbicidin analogs.

Conclusion

This compound and its analogs represent a versatile class of natural products with significant potential in agriculture and medicine. Their broad spectrum of biological activity, including herbicidal, antifungal, and anti-parasitic effects, warrants further investigation. The primary mechanism of action appears to be the disruption of cell membrane integrity, a target that can be exploited for the development of novel control agents. This technical guide provides a comprehensive overview of the current knowledge on Herbicidins, offering a foundation for future research and development in this promising area. Further studies are needed to elucidate the specific molecular targets and to expand the quantitative dataset on the biological activities of a wider range of synthetic and natural analogs.

References

Unveiling the Herbicidal Potential of Herbicidin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Herbicidal Properties of Herbicidin A on Dicotyledonous Plants for Researchers, Scientists, and Drug Development Professionals.

This compound, a complex nucleoside antibiotic produced by Streptomyces species, has demonstrated significant and selective herbicidal activity against a broad range of dicotyledonous plants. This technical guide provides a comprehensive overview of the current understanding of this compound's herbicidal properties, including available quantitative data, detailed experimental protocols for its evaluation, and an exploration of its potential mechanism of action at the cellular and signaling levels.

Quantitative Assessment of Herbicidal Efficacy

The herbicidal potency of this compound has been evaluated against several common dicotyledonous weeds. The following tables summarize the available quantitative data on its effects on seed germination and plant growth.

Table 1: Effect of this compound on Seed Germination of Dicotyledonous Weeds

Plant SpeciesConcentration (ppm)Germination Inhibition (%)
Abutilon theophrasti (Velvetleaf)7.81100
Amaranthus retroflexus (Redroot Pigweed)7.81100
Chenopodium album (Common Lambsquarters)300100
Commelina communis (Asiatic Dayflower)300100
Portulaca oleracea (Common Purslane)300100
Chinese CabbageNot SpecifiedInhibited

Table 2: Herbicidal Activity of a Streptomyces scopuliridis Extract (containing this compound and B) on Dicotyledonous Weeds

Plant SpeciesConcentration (ppm)Effect
Abutilon theophrasti2000Necrosis
Amaranthus retroflexus62.5Sensitive
Amaranthus retroflexus2000Necrosis

Note: The data in Table 2 is from a crude extract and the specific contribution of this compound to the observed effects is not quantified.

Experimental Protocols

To facilitate further research into the herbicidal properties of this compound, detailed methodologies for key experiments are provided below.

Seed Germination Inhibition Assay

This protocol is designed to assess the effect of this compound on the germination of dicot plant seeds.

Materials:

  • This compound (of known purity)

  • Sterile distilled water

  • Solvent for this compound (if not water-soluble, e.g., DMSO, acetone)

  • Petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Seeds of target dicot species (e.g., Amaranthus retroflexus, Abutilon theophrasti)

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250, 500 ppm). A control solution containing only the solvent at the highest concentration used in the test solutions should also be prepared.

  • Assay Setup: Place two layers of sterile filter paper in each Petri dish.

  • Apply 5 mL of each test solution or the control solution to the filter paper in the respective Petri dishes.

  • Evenly place a pre-determined number of seeds (e.g., 25 or 50) on the moistened filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the Petri dishes in a growth chamber under optimal conditions for the target plant species (e.g., 25°C with a 16-hour light/8-hour dark cycle).

  • Data Collection: After a specified period (e.g., 7-14 days), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.

  • Calculation: Calculate the germination inhibition percentage for each concentration using the following formula: Inhibition (%) = [(Number of germinated seeds in control - Number of germinated seeds in treatment) / Number of germinated seeds in control] x 100

  • Data Analysis: Analyze the dose-response relationship and calculate the IC50 value (the concentration of this compound that inhibits germination by 50%).

Whole Plant Growth Inhibition Assay (Post-emergence)

This protocol assesses the herbicidal effect of this compound on young dicot seedlings.

Materials:

  • This compound (of known purity)

  • Sterile distilled water

  • Solvent for this compound and a surfactant (e.g., Tween 20)

  • Pots (e.g., 10 cm diameter) filled with sterile potting mix

  • Seeds of target dicot species

  • Growth chamber or greenhouse with controlled environmental conditions

  • Spray bottle or a laboratory sprayer

Procedure:

  • Plant Growth: Sow the seeds of the target dicot species in pots and grow them in a growth chamber or greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Preparation of Treatment Solutions: Prepare a stock solution of this compound and dilute it to the desired concentrations. Add a surfactant to the final solutions to ensure proper leaf coverage. A control solution containing the solvent and surfactant should also be prepared.

  • Herbicide Application: Uniformly spray the seedlings with the different concentrations of this compound or the control solution until the foliage is thoroughly wet.

  • Incubation: Return the treated plants to the growth chamber or greenhouse and maintain optimal growing conditions.

  • Data Collection: Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and epinasty. After a set period (e.g., 7, 14, and 21 days), harvest the above-ground biomass of the plants.

  • Measurement: Record the fresh weight of the harvested biomass. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Calculation: Calculate the percentage of growth inhibition for each treatment compared to the control based on fresh or dry weight. Growth Inhibition (%) = [(Biomass of control - Biomass of treatment) / Biomass of control] x 100

  • Data Analysis: Perform a dose-response analysis to determine the GR50 value (the concentration of this compound that reduces plant growth by 50%).

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, initial studies suggest a rapid disruption of cell membranes that is not dependent on the inhibition of photosynthesis.[1] This indicates a mode of action distinct from many commercially available herbicides.

Herbicides can exert their effects by interfering with various plant signaling pathways. While the specific pathways affected by this compound are a subject for further investigation, a general understanding of herbicide-plant interactions can provide a framework for future research.

HerbicidinA_Proposed_Action cluster_herbicide This compound Application cluster_plant Dicot Plant Cell HerbicidinA This compound CellMembrane Cell Membrane HerbicidinA->CellMembrane Direct Interaction? (Hypothesized) IonLeakage Ion Leakage CellMembrane->IonLeakage Increased Permeability SignalTransduction Signal Transduction Pathways (e.g., Stress Response, Hormone Signaling) CellMembrane->SignalTransduction Triggers CellularDisruption Cellular Disruption IonLeakage->CellularDisruption Necrosis Necrosis & Cell Death CellularDisruption->Necrosis SignalTransduction->Necrosis Modulates

Figure 1: Proposed mechanism of this compound leading to cell death.

Further research using transcriptomics, proteomics, and metabolomics approaches will be crucial to identify the specific signaling cascades and molecular targets of this compound in susceptible dicot plants. Understanding these pathways could pave the way for the development of novel and more effective herbicides.

Experimental_Workflow cluster_0 Phase 1: Screening & Dose-Response cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Validation A1 Seed Germination Assay A3 Determine IC50 & GR50 A1->A3 A2 Whole Plant Growth Assay A2->A3 B1 Cell Membrane Integrity Assay A3->B1 B2 Photosynthesis Inhibition Assay A3->B2 B3 Omics Analysis (Transcriptomics, Proteomics) A3->B3 B4 Identify Potential Targets & Pathways B1->B4 B2->B4 B3->B4 C1 Genetic Modification of Target Genes B4->C1 C2 In Vitro Enzyme Assays B4->C2 C3 Confirm Mode of Action C1->C3 C2->C3

Figure 2: A logical workflow for investigating this compound.

This technical guide provides a foundational resource for researchers interested in the herbicidal properties of this compound. The provided data and protocols offer a starting point for further investigation into its efficacy and mechanism of action, with the ultimate goal of potentially developing a novel class of bio-based herbicides for sustainable agriculture.

References

Preliminary Studies on the Anti-Parasitic Effects of Herbicidin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicidins, a class of nucleoside antibiotics derived from Streptomyces species, have demonstrated a range of biological activities, including herbicidal, antifungal, and antibacterial properties. Recent preliminary studies have highlighted their potential as anti-parasitic agents, particularly against the protozoan parasite Cryptosporidium parvum, a significant cause of diarrheal disease worldwide. This technical guide provides an in-depth overview of the initial findings on the anti-parasitic effects of Herbicidin A and its analogues, detailing the quantitative data, experimental methodologies, and a proposed mechanism of action.

Data Presentation: In Vitro Anti-Parasitic Activity of Herbicidins

The anti-parasitic activity of this compound and its related compounds was evaluated against Cryptosporidium parvum. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these preliminary studies.

CompoundStructureAnti-Cryptosporidium parvum IC50 (µM)Cytotoxicity (HCT-8 cells) IC50 (µM)Selectivity Index (SI)
This compound (Structure of this compound)3.8>50>13.2
Herbicidin B (Structure of Herbicidin B)4.2>50>11.9
Herbicidin F (Structure of Herbicidin F)2.5>50>20.0
Herbicidin G (Structure of Herbicidin G)6.1>50>8.2
Herbicidin L (Structure of a new Herbicidin)1.9>50>26.3
Nitazoxanide (Structure of Nitazoxanide)2.1>50>23.8

Data sourced from Chen et al., 2018.

Experimental Protocols

The primary method used to determine the anti-parasitic activity of Herbicidins against Cryptosporidium parvum was a high-content imaging (HCI) assay.

High-Content Imaging Assay for Cryptosporidium parvum Growth Inhibition

Objective: To quantify the inhibitory effect of Herbicidin compounds on the in vitro growth of Cryptosporidium parvum.

Materials:

  • Cryptosporidium parvum oocysts

  • Human ileocecal adenocarcinoma (HCT-8) cells

  • Complete growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin

  • Herbicidin compounds dissolved in dimethyl sulfoxide (DMSO)

  • Nitazoxanide (positive control)

  • DMSO (vehicle control)

  • 384-well microplates

  • Fluorescent dyes for staining parasites and host cells (e.g., a Cryptosporidium-specific antibody conjugated to a fluorescent dye and Hoechst 33342 for host cell nuclei)

  • High-content imaging system

Procedure:

  • Cell Seeding: HCT-8 cells are seeded into 384-well microplates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Addition: A serial dilution of the Herbicidin compounds and the positive control (Nitazoxanide) is prepared and added to the wells containing the HCT-8 cell monolayer. A vehicle control (DMSO) is also included.

  • Oocyst Infection: Cryptosporidium parvum oocysts are excysted to release sporozoites, which are then added to each well of the microplate to infect the HCT-8 cells.

  • Incubation: The infected plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for parasite development.

  • Staining: After incubation, the cells are fixed and permeabilized. The parasites are stained with a Cryptosporidium-specific fluorescently labeled antibody, and the host cell nuclei are stained with Hoechst 33342.

  • Imaging: The plates are imaged using a high-content imaging system, capturing fluorescence images of both the parasites and host cells in each well.

  • Image Analysis: Automated image analysis software is used to identify and count the number of parasites and host cells in each well. The parasite count is normalized to the host cell count to account for any cytotoxicity of the compounds.

  • Data Analysis: The percentage of parasite inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualization

Experimental Workflow for High-Content Imaging Assay

experimental_workflow cluster_plate_prep Plate Preparation cluster_infection_incubation Infection & Incubation cluster_imaging_analysis Imaging & Analysis seed_cells Seed HCT-8 Cells in 384-well plate add_compounds Add Herbicidin Compounds & Controls seed_cells->add_compounds 24h Incubation infect_cells Infect with C. parvum sporozoites add_compounds->infect_cells incubation Incubate for 48-72h infect_cells->incubation stain_cells Fix & Stain Parasites and Host Cells incubation->stain_cells acquire_images Acquire Images with HCI System stain_cells->acquire_images analyze_data Analyze Images & Calculate IC50 acquire_images->analyze_data

Caption: High-content imaging assay workflow for evaluating this compound's anti-parasitic activity.

Proposed Mechanism of Action: Inhibition of Parasite Protein Synthesis

This compound is a nucleoside antibiotic. While its precise mechanism of action against Cryptosporidium parvum has not been definitively elucidated, it is hypothesized to function by inhibiting protein synthesis within the parasite, a mechanism common to many nucleoside analogues. This interference with essential cellular processes would ultimately lead to the cessation of growth and replication.

mechanism_of_action Herbicidin_A This compound Parasite_Cell Parasite Cell Membrane Herbicidin_A->Parasite_Cell Uptake Inhibition Inhibition Herbicidin_A->Inhibition Ribosome Parasite Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Apoptosis Parasite Arrest/Death Inhibition->Protein_Synthesis Blocks Translation Inhibition->Apoptosis

Caption: Proposed mechanism of this compound targeting parasite protein synthesis.

Conclusion

The preliminary findings on the anti-parasitic effects of this compound and its analogues are promising. These compounds exhibit moderate to potent activity against Cryptosporidium parvum in vitro, with a favorable selectivity index. The high-content imaging assay provides a robust platform for further screening and characterization of such compounds. Future research should focus on elucidating the specific molecular target and signaling pathways affected by this compound within the parasite to facilitate the development of more potent and selective anti-parasitic agents.

Methodological & Application

Application Notes and Protocols for the Extraction of Herbicidin A from Streptomyces Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Herbicidin A is a potent nucleoside antibiotic produced by various Streptomyces species, notably Streptomyces scopuliridis. It exhibits significant herbicidal activity, particularly against dicotyledonous plants, making it a compound of interest for the development of new bioherbicides. This document provides detailed protocols for the fermentation, extraction, purification, and quantification of this compound from Streptomyces fermentation broth.

Data Presentation

Table 1: Fermentation Parameters for this compound Production by Streptomyces scopuliridis M40
ParameterOptimal ConditionExpected this compound Yield (mg/L)Reference
Carbon/Nitrogen (C/N) Ratio>4>900[1][2][3]
Agitation Speed500 rpm~956.6[1][3]
Hyphal Size150-180 µmHigh Volumetric Production[1][3]
Oxygen Uptake Rate (OUR)>137 mg O₂/L·hHigh Volumetric Production[1][3]

Experimental Protocols

Fermentation of Streptomyces scopuliridis for this compound Production

This protocol is based on the optimization studies for Streptomyces scopuliridis M40.

1.1. Media Preparation (M3 Medium)

  • Soytone: 10 g/L

  • Glucose: 10 g/L

  • Soluble Starch: 20 g/L

  • CaCO₃: 3 g/L

  • Distilled Water: 1 L

1.2. Inoculum Preparation

  • Prepare a spore suspension of Streptomyces scopuliridis from a mature agar plate culture.

  • Inoculate a 250 mL flask containing 50 mL of M3 liquid medium with the spore suspension.

  • Incubate at 27°C for 7 days with shaking at 160 rpm.[4]

1.3. Production Fermentation

  • Inoculate a 5 L fermenter containing 3 L of M3 medium with the seed culture (5% v/v).

  • Maintain the fermentation parameters as outlined in Table 1.

  • Culture for 7-10 days. Monitor this compound production periodically by taking samples for HPLC analysis.

Extraction of this compound from Fermentation Broth

This protocol describes a general solvent extraction method for herbicidal compounds from Streptomyces broth.

2.1. Harvesting and Initial Extraction

  • After fermentation, centrifuge the culture broth at 6000-8000 rpm for 10 minutes to separate the mycelia from the supernatant.[4]

  • Collect the supernatant containing the dissolved this compound.

  • Extract the supernatant three times with an equal volume of ethyl acetate.[5] For example, for 1 L of supernatant, use 1 L of ethyl acetate for each extraction.

  • Combine the ethyl acetate fractions.

2.2. Concentration

  • Concentrate the combined ethyl acetate fractions under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.[5]

Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

3.1. Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in chloroform.

    • Pour the slurry into a glass column and allow it to pack under gravity. Let the solvent drain until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a chloroform:methanol solvent system.[4]

    • Start with 100% chloroform and gradually increase the polarity by adding methanol. A suggested gradient is from 100:0 to 80:20 (chloroform:methanol, v/v).

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the fractions containing pure or enriched this compound.

  • Concentration:

    • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound extract.

3.2. Sephadex LH-20 Column Chromatography

  • For further purification, dissolve the semi-purified extract in methanol.

  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

  • Elute the column with methanol and collect fractions.

  • Analyze the fractions by TLC or HPLC and pool the fractions containing this compound.

  • Concentrate the pooled fractions.

3.3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

  • Suggested Gradient: Start with a low concentration of acetonitrile (e.g., 10%) and increase to a higher concentration (e.g., 90%) over 30-40 minutes.

  • Flow Rate: Typically 5-20 mL/min for preparative columns.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 260 nm, typical for nucleoside compounds).

  • Inject the concentrated fraction from the previous step.

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain pure this compound.

Quantification of this compound by Analytical HPLC

4.1. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase A: Water with 0.1% acetic acid (pH adjusted to 2.8).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A common starting point is a linear gradient from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10-20 µL.

  • Detection: UV at 251 nm.[1]

  • Column Temperature: 30°C.

4.2. Standard Curve Preparation

  • Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions from the stock solution to create standards of known concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

4.3. Sample Analysis

  • Dilute the samples (from fermentation broth or purification fractions) to a concentration that falls within the range of the standard curve.

  • Inject the diluted samples into the HPLC system.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

Herbicidin_A_Extraction_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Quantification Fermentation Streptomyces scopuliridis Fermentation in M3 Medium Centrifugation Centrifugation (6000-8000 rpm) Fermentation->Centrifugation Harvest Broth Supernatant Supernatant Collection Centrifugation->Supernatant Separate Supernatant SolventExtraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration Collect Organic Phase SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Crude Extract AnalyticalHPLC Analytical HPLC Quantification Concentration->AnalyticalHPLC Monitor Progress Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Semi-purified Fractions SilicaGel->AnalyticalHPLC Monitor Fractions PrepHPLC Preparative HPLC (C18 Column) Sephadex->PrepHPLC Enriched Fractions Sephadex->AnalyticalHPLC Monitor Fractions PureHerbicidinA Pure this compound PrepHPLC->PureHerbicidinA Collect Peak PureHerbicidinA->AnalyticalHPLC For Standard Curve

Caption: Experimental workflow for this compound extraction and purification.

References

Application of Herbicidin A in Agricultural Weed Management Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Herbicidin A is a nucleoside antibiotic originally isolated from Streptomyces saganonensis and subsequently from other Streptomyces species.[1] It exhibits potent and selective herbicidal activity, particularly against dicotyledonous plants, making it a subject of interest for the development of new bio-based herbicides.[1]

Mechanism of Action: The primary mode of action of this compound is the rapid disruption of cell membranes. This leads to electrolyte leakage from the cells, causing desiccation and necrosis of plant tissues. It is a contact herbicide, meaning it affects the parts of the plant it directly touches and does not translocate systemically through the plant's vascular system. Studies have shown that while it causes rapid cell death, it does not directly inhibit photosynthesis, distinguishing its mechanism from many commercial herbicides. The stress induced by this compound, like other herbicides, can lead to the generation of reactive oxygen species (ROS) as a secondary effect, contributing to cellular damage.[2][3][4][5][6]

Herbicidal Spectrum: this compound is particularly effective against a range of broadleaf (dicotyledonous) weeds. Its efficacy against monocotyledonous weeds is generally lower, providing a basis for its selective application in monocot crops.

Biosynthesis and Production: this compound is a secondary metabolite produced by Streptomyces species through a fermentation process. Research has focused on optimizing the fermentation conditions, such as the carbon-to-nitrogen ratio and oxygen uptake rate, to maximize the yield of this compound for research and potential commercial applications.[1]

Data Presentation

Table 1: Herbicidal Activity of this compound against Various Weed Species

Weed SpeciesCommon NameTypeConcentration (ppm)Observed EffectCitation
Echinochloa oryzoidesBarnyard GrassMonocot2,000Withered
Digitaria ciliarisSouthern CrabgrassMonocot4,000Necrosis within 3 days
Abutilon theophrastiVelvetleafDicot4,000Necrosis within 3 days
Amaranthus retroflexusRedroot PigweedDicot62.5 - 4,000Sensitive at low concentrations, necrosis at high concentrations

Table 2: Phytotoxicity of this compound on Crop Species

Crop SpeciesCommon NameTypeConcentration (ppm)Observed EffectCitation
Oryza sativaRiceMonocot100Protects young plants from leaf blight[3]

Experimental Protocols

Protocol for Whole-Plant Herbicidal Activity Bioassay

This protocol is designed to assess the herbicidal efficacy of this compound on target weed species.

Materials:

  • This compound stock solution

  • Solvent for this compound (e.g., acetone, ethanol)

  • Surfactant (e.g., Tween 20)

  • Pots (3-4 inch diameter)

  • Potting mix (soil, sand, and peat mixture)

  • Seeds of target weed species

  • Controlled environment growth chamber or greenhouse

  • Spray bottle or automated sprayer

Procedure:

  • Plant Preparation:

    • Fill pots with the potting mix.

    • Sow 3-6 seeds of the target weed species per pot.

    • Water the pots and place them in a growth chamber or greenhouse with appropriate conditions for germination and growth (e.g., 25°C, 16-hour photoperiod).

    • After emergence, thin the seedlings to 1-2 uniform plants per pot.

    • Allow the plants to grow to the 2-4 true leaf stage.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of this compound to create a dose-response curve. A typical range might be from 10 ppm to 5000 ppm.

    • Include a surfactant in the final spray solution (e.g., 0.1% Tween 20) to ensure uniform coverage on the leaf surface.

    • Prepare a control solution containing the solvent and surfactant but no this compound.

  • Herbicide Application:

    • Randomly assign pots to different treatment groups (including the control).

    • Spray the plants uniformly with the respective this compound dilutions or the control solution until the foliage is thoroughly wet.

  • Evaluation:

    • Return the pots to the growth chamber or greenhouse.

    • Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Record symptoms such as chlorosis, necrosis, stunting, and mortality.

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the effect on plant growth.

  • Data Analysis:

    • Calculate the percent inhibition of growth compared to the control.

    • If a dose-response is observed, calculate the EC50 (effective concentration causing 50% inhibition) using appropriate statistical software.

Protocol for Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage caused by this compound.

Materials:

  • Leaf tissue from treated and control plants

  • Deionized water

  • Conductivity meter

  • Test tubes

  • Water bath

  • Autoclave

Procedure:

  • Sample Collection:

    • Collect leaf discs of a uniform size (e.g., 1 cm diameter) from plants treated with this compound and from control plants at various time points after treatment.

  • Washing:

    • Gently rinse the leaf discs with deionized water to remove any surface electrolytes.

  • Incubation:

    • Place a known number of leaf discs (e.g., 5-10) in a test tube containing a specific volume of deionized water (e.g., 10 mL).

    • Incubate the test tubes at room temperature on a shaker for a defined period (e.g., 2-4 hours).

  • Initial Conductivity Measurement:

    • Measure the electrical conductivity of the solution in each test tube using a conductivity meter. This represents the electrolytes that have leaked from the damaged cells.

  • Total Conductivity Measurement:

    • To determine the total electrolyte content, autoclave the test tubes with the leaf discs at 121°C for 15 minutes to cause complete cell disruption.

    • Allow the tubes to cool to room temperature.

    • Measure the electrical conductivity of the solution again.

  • Calculation:

    • Calculate the percentage of electrolyte leakage using the following formula:

      • % Electrolyte Leakage = (Initial Conductivity / Total Conductivity) x 100

Protocol for Chlorophyll Fluorescence Measurement

This protocol assesses the impact of this compound on the photosynthetic apparatus.

Materials:

  • Portable chlorophyll fluorometer

  • Leaf clips

  • Treated and control plants

Procedure:

  • Dark Adaptation:

    • Attach leaf clips to the leaves of both this compound-treated and control plants.

    • Dark-adapt the leaves for at least 30 minutes. This allows all the reaction centers of photosystem II (PSII) to be in an "open" state.

  • Measurement of Fv/Fm:

    • Use the chlorophyll fluorometer to measure the minimal fluorescence (Fo) by applying a weak measuring light.

    • Apply a saturating pulse of high-intensity light to measure the maximal fluorescence (Fm).

    • The instrument will automatically calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.

  • Light-Adapted Measurements (Optional):

    • To assess the photosynthetic efficiency under light conditions, expose the plants to a constant actinic light.

    • Measure the steady-state fluorescence (Fs) and apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

    • From these values, the effective quantum yield of PSII (ΦPSII) can be calculated: ΦPSII = (Fm' - Fs) / Fm'.

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Data Analysis A Plant Cultivation (Weed Species) D Herbicide Treatment (Foliar Spray) A->D B This compound Stock Solution C Dose-Response Preparation B->C C->D E Visual Assessment (Phytotoxicity) D->E F Biomass Measurement (Growth Inhibition) D->F G Physiological Assays (e.g., Electrolyte Leakage) D->G I Statistical Analysis E->I H EC50 Calculation F->H G->I H->I

Caption: Workflow for evaluating the herbicidal activity of this compound.

mode_of_action A This compound Application (Contact with Foliage) B Disruption of Cell Membrane Integrity A->B C Electrolyte Leakage B->C D Cellular Desiccation C->D E Tissue Necrosis D->E F Plant Death E->F

Caption: Logical diagram of this compound's mode of action.

signaling_pathway A This compound B Cell Membrane Damage A->B C Activation of Stress Signaling B->C D Reactive Oxygen Species (ROS) Generation C->D H Hormonal Imbalance (e.g., Ethylene, ABA) C->H E Oxidative Stress D->E F Lipid Peroxidation E->F G Programmed Cell Death E->G H->G

References

Herbicidin A as an Investigational Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbicidin A is a complex nucleoside antibiotic isolated from Streptomyces saganonensis with known herbicidal and antibiotic properties.[1][2] While its general biological activities have been described, its specific molecular targets and mechanism of action in mammalian cells are not fully elucidated, presenting an opportunity for its use as an investigational chemical probe in molecular biology and drug discovery. This document provides detailed application notes and proposed protocols for the characterization and utilization of this compound as a chemical probe for target identification and pathway analysis.

Introduction to this compound

This compound is an adenine nucleoside antibiotic with a complex tricyclic saccharide structure.[2] It exhibits potent herbicidal activity, particularly against dicotyledonous plants, and has been shown to inhibit the germination of rice seeds.[1] In addition to its effects on plants, this compound has demonstrated biological activity in mammalian cells. Notably, it inhibits TNF-α-induced NF-κB activity in HEK293 cells and induces cytotoxicity.[1] Its intricate structure, coupled with its biological activities, makes it a compelling candidate for development as a chemical probe to explore novel cellular pathways and identify potential drug targets.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
CAS Number 55353-31-6[1]
Molecular Formula C₂₃H₂₉N₅O₁₁[1][3]
Molecular Weight 551.5 g/mol [1][3]
Appearance White to light fawn solid[2]
Purity >95% by HPLC[2]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]
Storage Store at -20°C[1]
Stability ≥ 4 years at -20°C[1]

Stock Solution Preparation:

For in vitro and cell-based assays, prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate assay buffer or cell culture medium. It is advisable to perform a solubility test in the final buffer to ensure no precipitation occurs.

Proposed Mechanism of Action and Use as a Chemical Probe

The precise molecular mechanism of this compound in mammalian cells is an active area of investigation. Based on its nucleoside-like structure and the known targets of other complex natural product herbicides, a plausible hypothesis is that this compound may function as a splicing modulator . This hypothesis is strengthened by the activity of other herbicidal natural products, such as herboxidiene, which are known to target the SF3b complex of the spliceosome.

As a chemical probe, this compound can be utilized to:

  • Identify novel drug targets: Through target deconvolution studies, the specific cellular binding partners of this compound can be identified.

  • Elucidate cellular pathways: By studying the downstream effects of this compound treatment, novel insights into cellular signaling and metabolic pathways can be gained.

  • Serve as a lead compound for drug development: The unique structure of this compound can be a starting point for the development of new therapeutics.

Target Identification and Validation Workflow

The following workflow outlines a strategy to identify and validate the molecular target(s) of this compound.

Target_Identification_Workflow cluster_discovery Target Discovery cluster_validation Target Validation Herbicidin_A This compound Chem_Proteomics Chemical Proteomics (Affinity Purification - Mass Spec) Herbicidin_A->Chem_Proteomics CETSA Cellular Thermal Shift Assay (CETSA) Herbicidin_A->CETSA Candidate_Proteins Candidate Proteins Chem_Proteomics->Candidate_Proteins Identifies binding partners CETSA->Candidate_Proteins Identifies stabilized proteins Biochemical_Assay In Vitro Biochemical Assays (e.g., Splicing Assay) Candidate_Proteins->Biochemical_Assay Cell_Based_Assay Cell-Based Phenotypic Assays Candidate_Proteins->Cell_Based_Assay Genetic_Validation Genetic Validation (siRNA/CRISPR) Candidate_Proteins->Genetic_Validation

Figure 1: Workflow for the identification and validation of this compound's molecular target(s).

Experimental Protocols

The following are detailed protocols for the characterization of this compound as a chemical probe.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a given cell line and to establish the appropriate concentration range for subsequent experiments.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Hypothetical Quantitative Data:

Cell LineIncubation Time (h)This compound IC₅₀ (µM)
HEK293482.7
HeLa485.1
Jurkat481.9
Protocol 2: In Vitro Splicing Assay

This protocol is designed to test the hypothesis that this compound acts as a splicing modulator.

Materials:

  • HeLa nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., [α-³²P]UTP-labeled MINX pre-mRNA)

  • This compound stock solution (10 mM in DMSO)

  • Splicing reaction buffer (containing ATP, MgCl₂, KCl)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Urea-polyacrylamide gel

  • Autoradiography film or phosphorimager

Procedure:

  • Set up the in vitro splicing reactions on ice. For each reaction, combine the following in a microcentrifuge tube:

    • HeLa nuclear extract (typically 40-60% of the final volume)

    • Splicing reaction buffer

    • Radiolabeled pre-mRNA substrate

    • This compound at various concentrations (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO).

  • Incubate the reactions at 30°C for a specified time course (e.g., 0, 15, 30, 60, 90 minutes).

  • Stop the reactions by adding Proteinase K and incubating at 37°C for 15 minutes to digest the proteins.

  • Perform RNA extraction using phenol:chloroform:isoamyl alcohol followed by ethanol precipitation.

  • Resuspend the RNA pellet in a formamide-containing loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA products on a urea-polyacrylamide gel.

  • Dry the gel and visualize the radiolabeled RNA by autoradiography or phosphorimaging.

Data Analysis: Analyze the gel for the accumulation of pre-mRNA and the reduction of spliced mRNA and lariat intermediates in the presence of this compound. Quantify the band intensities to determine the IC₅₀ for splicing inhibition.

Protocol 3: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a chemical proteomics approach to identify the cellular binding partners of this compound.

Materials:

  • This compound-biotin conjugate (requires chemical synthesis)

  • Streptavidin-conjugated magnetic beads

  • Cell line of interest grown in culture

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Culture the cells to a sufficient density and treat with the this compound-biotin conjugate or a biotin-only control for a specified time.

  • Harvest and lyse the cells in a suitable lysis buffer.

  • Clarify the cell lysate by centrifugation.

  • Incubate the clarified lysate with streptavidin-conjugated magnetic beads to capture the this compound-biotin conjugate and its binding partners.

  • Wash the beads extensively with wash buffers to remove non-specific binders.

  • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Prepare the eluted proteins for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Identify the proteins that are significantly enriched in the this compound-biotin pulldown compared to the biotin-only control. These proteins are potential binding partners of this compound.

Visualizing a Hypothetical Signaling Pathway

Based on the hypothesis that this compound is a splicing modulator targeting the SF3b complex, the following diagram illustrates the proposed mechanism of action.

Splicing_Inhibition_Pathway cluster_splicing Pre-mRNA Splicing Pre_mRNA Pre-mRNA Spliceosome Spliceosome Assembly (U1, U2, U4/U6, U5 snRNPs) Pre_mRNA->Spliceosome SF3b SF3b Complex Spliceosome->SF3b Branch site recognition Spliced_mRNA Mature mRNA SF3b->Spliced_mRNA Splicing completion Translation Translation Spliced_mRNA->Translation Protein Functional Protein Translation->Protein Herbicidin_A This compound Herbicidin_A->Inhibition Inhibition->SF3b Inhibition Altered_Splicing Altered Splicing (Intron Retention/Exon Skipping) Inhibition->Altered_Splicing Apoptosis Cell Cycle Arrest / Apoptosis Altered_Splicing->Apoptosis Leads to

References

Application Notes and Protocols: Studying Mechanisms of Resistance to Nucleoside Antibiotics Using Herbicidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herbicidin A is a complex nucleoside antibiotic produced by Streptomyces species, initially recognized for its potent herbicidal activity against dicotyledonous plants.[1][2][3] Structurally, it is an adenosine-derived antibiotic with a unique tricyclic undecose core.[1][2] Beyond its herbicidal effects, this compound has demonstrated antifungal and antibacterial properties, making it a valuable tool for studying mechanisms of resistance to nucleoside antibiotics.[2][4] Understanding these resistance mechanisms is crucial for the development of novel antimicrobial agents that can overcome the growing challenge of drug-resistant pathogens.

This document provides detailed application notes and experimental protocols for researchers investigating microbial resistance to this compound. The methodologies outlined will enable the determination of antimicrobial activity, the generation and characterization of resistant mutants, and the identification of genetic determinants of resistance.

Mechanism of Action

While the herbicidal action of this compound is linked to the disruption of cell membranes, its antimicrobial mechanism, particularly in bacteria, is hypothesized to target DNA gyrase.[5][6][7][8][9] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, recombination, and repair. Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks and ultimately cell death. This proposed mechanism is based on the activity of albicidin, a structurally similar phytotoxin that has been confirmed as a potent inhibitor of bacterial DNA gyrase.[5][6][7][8][9]

For fungi, the precise molecular target of this compound has not been definitively elucidated. However, as a nucleoside analog, it is plausible that it interferes with nucleic acid synthesis or other essential metabolic pathways that utilize nucleosides.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols. Researchers should populate these tables with their own experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

OrganismStrainMIC (µg/mL)
Escherichia coliATCC 25922[Insert Data]
Staphylococcus aureusATCC 29213[Insert Data]
Candida albicansATCC 90028[Insert Data]
Aspergillus fumigatusATCC 204305[Insert Data]
[Other Organisms][Insert Data]

Table 2: this compound Resistance Profile

OrganismStrainParent MIC (µg/mL)Resistant Mutant MIC (µg/mL)Fold Change in MICPutative Resistance Mechanism
E. coli[Resistant Isolate 1][Insert Data][Insert Data][Insert Data][e.g., gyrA mutation]
S. aureus[Resistant Isolate 1][Insert Data][Insert Data][Insert Data][e.g., Efflux pump overexpression]
C. albicans[Resistant Isolate 1][Insert Data][Insert Data][Insert Data][Insert Data]
A. fumigatus[Resistant Isolate 1][Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Workflows and Signaling Pathways

The following diagrams, generated using DOT language, illustrate key experimental workflows and the proposed mechanism of action of this compound.

G cluster_mic MIC Determination Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_resistance Resistant Mutant Generation and Analysis expose Expose Microbial Population to Sub-lethal this compound select Select for Resistant Colonies on this compound-containing Agar expose->select confirm Confirm Resistance (MIC Assay) select->confirm extract_dna Genomic DNA Extraction confirm->extract_dna pcr PCR Amplification of Target Gene (e.g., gyrA) extract_dna->pcr sequence DNA Sequencing pcr->sequence analyze Sequence Analysis (Mutation Identification) sequence->analyze

Caption: Workflow for generating and analyzing resistant mutants.

G cluster_action Proposed Mechanism of Action of this compound in Bacteria herbicidin_a This compound dna_gyrase DNA Gyrase (GyrA/GyrB) herbicidin_a->dna_gyrase Inhibits dna Bacterial DNA dna_gyrase->dna Acts on ds_breaks Double-Strand DNA Breaks dna_gyrase->ds_breaks Stabilizes Cleavage Complex replication_fork Replication Fork Stalling dna->replication_fork replication_fork->ds_breaks cell_death Cell Death ds_breaks->cell_death

Caption: Proposed inhibition of DNA gyrase by this compound in bacteria.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound against bacteria and fungi.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Microbial cultures (e.g., E. coli, S. aureus, C. albicans, A. fumigatus)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

    • Further dilutions should be made in the appropriate broth (MHB or RPMI).

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar plate, pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

    • Yeast (C. albicans): Prepare the inoculum as described for bacteria, but use RPMI-1640 as the diluent.

    • Mould (A. fumigatus): Grow the mould on a suitable agar medium until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Broth Microdilution:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells, resulting in a 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and yeast.

    • Incubate plates with A. fumigatus at 35°C for 48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Generation of this compound-Resistant Mutants

This protocol describes a method for generating resistant mutants through serial passage in the presence of sub-inhibitory concentrations of this compound.

Materials:

  • This compound

  • Microbial culture

  • Appropriate liquid growth medium (MHB or RPMI)

  • Sterile culture tubes or 96-well plates

Procedure:

  • Initial MIC Determination: Determine the MIC of this compound for the parental microbial strain as described in Protocol 1.

  • Serial Passage:

    • In a sterile tube or well, inoculate the microbial culture into a broth containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC).

    • Incubate under appropriate conditions until growth is observed.

    • Transfer an aliquot of this culture to a fresh tube or well containing a higher concentration of this compound (e.g., 1x MIC).

    • Continue this process, gradually increasing the concentration of this compound in each subsequent passage.

    • Continue the passages until the culture can grow at a concentration of at least 4x the original MIC.

  • Isolation of Resistant Mutants:

    • Plate the culture from the highest this compound concentration onto an agar plate containing the same concentration of the antibiotic.

    • Isolate single colonies and re-streak them on fresh antibiotic-containing agar to ensure purity.

  • Confirmation of Resistance:

    • Determine the MIC of the isolated mutants as described in Protocol 1 to confirm the increase in resistance compared to the parental strain.

Protocol 3: Identification of Resistance Mutations in the gyrA Gene

This protocol outlines the steps for amplifying and sequencing the quinolone resistance-determining region (QRDR) of the gyrA gene from resistant bacterial mutants.

Materials:

  • Parental and resistant bacterial strains

  • Genomic DNA extraction kit

  • PCR primers for the gyrA QRDR (design based on the target organism's sequence)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from both the parental and the resistant mutant strains using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction containing:

      • Genomic DNA template

      • Forward and reverse primers for the gyrA QRDR

      • Taq DNA polymerase

      • PCR buffer

      • dNTPs

      • Nuclease-free water

    • Perform PCR using an appropriate thermocycling program with annealing temperatures optimized for the specific primers.

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the DNA sequences from the parental and resistant strains using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any nucleotide changes in the resistant mutant's sequence that result in amino acid substitutions within the QRDR of the GyrA protein.

Conclusion

This compound serves as a valuable research tool for elucidating the mechanisms of resistance to nucleoside antibiotics. The protocols provided herein offer a systematic approach to characterizing its antimicrobial activity and identifying the genetic basis of resistance. By understanding how microorganisms develop resistance to compounds like this compound, researchers can gain insights that will inform the design and development of next-generation antimicrobial therapies.

References

Application Notes and Protocols for the Synthesis of Novel Herbicidin A Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of novel Herbicidin A derivatives. This compound, a nucleoside antibiotic isolated from Streptomyces saganonensis, exhibits a broad spectrum of biological activities, including herbicidal, antifungal, and antibacterial properties.[1] Its complex structure, featuring a unique tricyclic undecose sugar moiety, presents a challenging but promising scaffold for the development of new therapeutic agents.[2]

Introduction to this compound and its Derivatives

This compound is a potent natural product with selective herbicidal activity against dicotyledonous plants.[3] Beyond its agricultural applications, this compound has demonstrated notable antifungal and antibacterial activities, making it an attractive lead compound for drug discovery programs.[2][3] The development of novel derivatives aims to enhance potency, selectivity, and pharmacokinetic properties while reducing potential toxicity. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new chemical entities.

Synthesis of this compound Derivatives

The chemical synthesis of this compound and its analogues is a complex undertaking due to the densely functionalized and stereochemically rich tricyclic core.[4] Methodologies for creating derivatives often involve the modification of existing functional groups on the natural product or the total synthesis of novel analogues.

General Synthetic Strategy

A common approach to generating this compound derivatives involves the semi-synthesis from the natural product. This can include modifications at the hydroxyl groups of the sugar moiety or alterations to the purine base. Total synthesis provides greater flexibility in introducing diverse structural modifications.

Below is a generalized workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound Starting Material protect Protection of Reactive Groups start->protect Standard protecting group chemistry modify Chemical Modification protect->modify e.g., Acylation, Alkylation, Glycosylation deprotect Deprotection modify->deprotect purify Purification and Characterization deprotect->purify HPLC, NMR, MS herbicidal Herbicidal Activity Assay purify->herbicidal antifungal Antifungal Susceptibility Assay purify->antifungal antibacterial Antibacterial MIC Assay purify->antibacterial toxicity Cytotoxicity Assay purify->toxicity sar SAR Analysis herbicidal->sar antifungal->sar antibacterial->sar toxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Biological Activity of this compound Derivatives

The synthesized derivatives of this compound are subjected to a battery of biological assays to determine their efficacy and spectrum of activity.

Herbicidal Activity

The herbicidal potential of the derivatives is assessed against a panel of monocotyledonous and dicotyledonous plants.

Table 1: Herbicidal Activity of this compound Derivatives against Amaranthus retroflexus (Dicot) and Echinochloa crus-galli (Monocot)

CompoundModificationIC50 (µM) - A. retroflexusIC50 (µM) - E. crus-galli
This compoundParent Compound15.5> 100
HAD-012'-O-Acetyl12.8> 100
HAD-023'-O-Methyl18.2> 100
HAD-038'-Deoxy25.1> 100
HAD-04N6-Benzyl10.585.3

Note: The data presented in this table is illustrative and intended for demonstration purposes.

Antifungal Activity

The antifungal activity is determined by measuring the Minimum Inhibitory Concentration (MIC) against a range of pathogenic fungi.

Table 2: Antifungal Activity of this compound Derivatives

CompoundModificationMIC (µg/mL) - Candida albicansMIC (µg/mL) - Aspergillus fumigatus
This compoundParent Compound3264
HAD-012'-O-Acetyl1632
HAD-023'-O-Methyl64128
HAD-038'-Deoxy3264
HAD-04N6-Benzyl816

Note: The data presented in this table is illustrative and intended for demonstration purposes.

Antibacterial Activity

The antibacterial efficacy is evaluated by determining the MIC against representative Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of this compound Derivatives

CompoundModificationMIC (µg/mL) - Staphylococcus aureus (Gram+)MIC (µg/mL) - Escherichia coli (Gram-)
This compoundParent Compound128> 256
HAD-012'-O-Acetyl64> 256
HAD-023'-O-Methyl256> 256
HAD-038'-Deoxy128> 256
HAD-04N6-Benzyl32128

Note: The data presented in this table is illustrative and intended for demonstration purposes.

Mechanism of Action and Signaling Pathways

The primary mechanism of herbicidal action for this compound is believed to be the disruption of the plant cell membrane.[5] This leads to electrolyte leakage and ultimately cell death. In fungi and bacteria, the mechanism may involve the inhibition of essential biosynthetic pathways, a common mode of action for nucleoside antibiotics.[6][7]

Proposed Signaling Pathway for Herbicidal Activity

The following diagram illustrates a plausible signaling pathway for this compound-induced cell death in plants, initiated by membrane disruption.

G HerbicidinA This compound Derivative Membrane Plant Cell Plasma Membrane HerbicidinA->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Electrolyte Leakage (K+, Ca2+) Disruption->Leakage ROS Reactive Oxygen Species (ROS) Production Leakage->ROS PCD Programmed Cell Death (PCD) ROS->PCD Necrosis Necrosis PCD->Necrosis

Caption: Proposed pathway of this compound-induced phytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for the Synthesis of 2'-O-Acetyl this compound (HAD-01)
  • Dissolution: Dissolve this compound (100 mg, 0.18 mmol) in dry pyridine (5 mL).

  • Acylation: Add acetic anhydride (0.034 mL, 0.36 mmol) dropwise to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Quenching: Quench the reaction by adding methanol (1 mL).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (DCM:MeOH, 95:5) to yield 2'-O-Acetyl this compound.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

Protocol for Herbicidal Activity Assay
  • Plant Preparation: Grow Amaranthus retroflexus and Echinochloa crus-galli in pots to the two-leaf stage.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute to final concentrations with water containing 0.1% Tween-20.

  • Application: Spray the plants with the test solutions until the foliage is evenly wet. A negative control (solvent only) is also applied.

  • Incubation: Maintain the treated plants in a growth chamber under controlled conditions.

  • Evaluation: Assess the herbicidal damage visually after 7 and 14 days and calculate the IC50 value.

Protocol for Antifungal Susceptibility Assay (CLSI M27-A3)
  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol for Antibacterial MIC Assay (CLSI M07)
  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) in Mueller-Hinton Broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The development of novel this compound derivatives presents a promising avenue for the discovery of new herbicidal and antimicrobial agents. The illustrative data presented herein suggests that modifications to the this compound scaffold can modulate its biological activity profile. Future work should focus on synthesizing a broader range of derivatives and conducting comprehensive SAR studies to identify compounds with enhanced potency and selectivity. Further elucidation of the specific molecular targets and signaling pathways will be critical for rational drug design and optimization.

References

Troubleshooting & Optimization

Strategies for optimizing Herbicidin A production in submerged fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Herbicidin A production in submerged fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing this compound production in submerged fermentation?

A1: The primary factors influencing this compound production include the composition of the culture medium (specifically the carbon-to-nitrogen ratio), physical fermentation parameters (such as agitation speed, oxygen uptake rate, and temperature), and the genetic makeup of the producing strain.[1][2][3] Morphological control of the producing microorganism, Streptomyces sp., is also critical.[1][3]

Q2: What is the biosynthetic origin of this compound?

A2: this compound is a complex nucleoside antibiotic.[4][5] Its tricyclic core is derived from D-glucose and D-ribose.[4] The tiglyl moiety is derived from an intermediate of L-isoleucine catabolism, and the methyl groups are supplied by L-methionine.[4] Understanding this pathway is crucial for developing precursor feeding strategies to enhance production.

Q3: Are there known strategies for genetic engineering to improve this compound yield?

A3: Yes, genetic engineering of the producing Streptomyces strain is a viable strategy. The biosynthetic gene cluster (BGC) for herbicidins, designated as 'her', has been identified.[4][6][7] Strategies can include overexpressing key biosynthetic genes within the 'her' cluster or using CRISPR/Cas9-based genome editing to modify regulatory elements or inactivate competing metabolic pathways.[8]

Troubleshooting Guide

Issue 1: Low this compound Yield

Possible Cause 1: Suboptimal Culture Medium Composition.

  • Troubleshooting:

    • Optimize the Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio significantly impacts this compound production. High C/N ratios (greater than 4) have been shown to result in significantly higher yields, exceeding 900 mg/L, compared to lower ratios (1-3.5) which yield a maximum of 600 mg/L.[1][3]

    • Evaluate Different Carbon and Nitrogen Sources: Experiment with various carbon sources (e.g., glucose, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract) to identify the optimal combination for your specific Streptomyces strain.

Possible Cause 2: Inadequate Oxygen Supply.

  • Troubleshooting:

    • Monitor and Control Oxygen Uptake Rate (OUR): A positive correlation exists between OUR and this compound production.[1][3] An increased OUR leads to a higher substrate consumption rate and, consequently, greater volumetric productivity.[1][3] Aim for OUR values greater than 137 mg O₂/l·h for high volumetric production.[1][3]

    • Adjust Agitation and Aeration Rates: Increase the agitation speed to enhance oxygen transfer from the gas to the liquid phase. However, be mindful of the impact of mechanical shear on microbial morphology.

Possible Cause 3: Unfavorable Microbial Morphology.

  • Troubleshooting:

    • Control Hyphal Size: Mechanical shear force from agitation affects the hyphal morphology of Streptomyces. An optimal median hyphal size of 150 to 180 µm has been associated with high volumetric production of this compound.[1][3] The highest concentration of 956.6 mg/L was achieved with a high relative abundance of hyphae between 100-200 µm in length.[1][3]

    • Optimize Agitation Speed: The highest this compound concentration was achieved at 500 rpm in a 5-L batch fermentation.[1][3] This speed correlated with the optimal hyphal length and the highest OUR.[1][3]

Possible Cause 4: Insufficient Precursor Availability.

  • Troubleshooting:

    • Implement Precursor Feeding: Based on the biosynthetic pathway, supplement the fermentation medium with precursors such as D-glucose, D-ribose, L-isoleucine, and L-methionine.[4] This can be done through a fed-batch strategy to avoid potential toxicity at high initial concentrations.

Issue 2: Inconsistent Batch-to-Batch Production

Possible Cause 1: Variability in Inoculum Quality.

  • Troubleshooting:

    • Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, ensuring consistency in spore concentration, age, and physiological state.

    • Monitor Inoculum Morphology: Visually inspect the inoculum under a microscope to ensure consistent morphology before inoculating the production fermenter.

Possible Cause 2: Fluctuations in Fermentation Parameters.

  • Troubleshooting:

    • Calibrate Probes and Sensors: Regularly calibrate pH, dissolved oxygen, and temperature probes to ensure accurate monitoring and control.

    • Maintain Consistent Operating Procedures: Ensure that all fermentation parameters (temperature, pH, agitation, aeration) are maintained consistently across all batches.

Quantitative Data Summary

Table 1: Effect of C/N Ratio on this compound Production

C/N RatioMaximum this compound Concentration (mg/L)Reference
> 4> 900[1][3]
1 - 3.5600[1][3]

Table 2: Influence of Fermentation Parameters on this compound Yield

ParameterOptimal Value/RangeResulting this compound Concentration (mg/L)Reference
Agitation Speed500 rpm956.6[1][3]
Oxygen Uptake Rate (OUR)> 137 mg O₂/l·hHigh Volumetric Production[1][3]
Median Hyphal Size150 - 180 µmHigh Volumetric Production[1][3]

Experimental Protocols

Protocol 1: Optimization of Culture Medium
  • Prepare Basal Medium: Start with a defined basal medium for Streptomyces cultivation.

  • Vary Carbon and Nitrogen Sources: Design a matrix of experiments to test different carbon sources (e.g., glucose, starch, glycerol at varying concentrations) and nitrogen sources (e.g., yeast extract, peptone, soybean meal at varying concentrations).

  • Adjust C/N Ratio: Systematically vary the C/N ratio from 1 to 6 to determine the optimal ratio for this compound production.

  • Inoculation and Fermentation: Inoculate the different media with a standardized Streptomyces inoculum and run the fermentation under controlled conditions (e.g., 28°C, 250 rpm).

  • Sampling and Analysis: Withdraw samples at regular intervals and quantify this compound concentration using HPLC.

  • Data Analysis: Analyze the results to identify the optimal medium composition for maximizing this compound yield.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength of 274 nm.

    • Quantification: Use a standard curve prepared with purified this compound to determine the concentration in the samples.

Visualizations

Herbicidin_A_Biosynthesis cluster_assembly Core Assembly & Tailoring D_Glucose D-Glucose Tricyclic_Core Tricyclic Undecose Core D_Glucose->Tricyclic_Core D_Ribose D-Ribose D_Ribose->Tricyclic_Core L_Isoleucine L-Isoleucine Tiglyl_Moiety Tiglyl Moiety L_Isoleucine->Tiglyl_Moiety catabolism L_Methionine L-Methionine Methyl_Groups Methyl Groups L_Methionine->Methyl_Groups Herbicidin_G Herbicidin G Tricyclic_Core->Herbicidin_G her gene cluster Tiglyl_Moiety->Herbicidin_G Herbicidin_F Herbicidin F Methyl_Groups->Herbicidin_F Herbicidin_G->Herbicidin_F Methylation Herbicidin_A This compound Herbicidin_F->Herbicidin_A Hydroxylation

Caption: Proposed biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow Start Start: Low this compound Yield Strain_Selection Strain Improvement (e.g., UV mutation) Start->Strain_Selection Medium_Optimization Medium Optimization (C/N ratio, sources) Strain_Selection->Medium_Optimization Process_Optimization Process Parameter Optimization (Agitation, OUR, Temp) Medium_Optimization->Process_Optimization Precursor_Feeding Precursor Feeding Strategy (Glucose, Ribose, Isoleucine) Process_Optimization->Precursor_Feeding Scale_Up Scale-Up (Constant Impeller Tip Speed) Precursor_Feeding->Scale_Up End Optimized this compound Production Scale_Up->End

Caption: Workflow for optimizing this compound production.

References

Techniques for improving the solubility of Herbicidin A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Herbicidin A in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: this compound is known to have poor aqueous solubility. Here’s a systematic approach to troubleshoot dissolution issues:

  • Start with a Co-solvent: First, try dissolving this compound in a minimal amount of a water-miscible organic solvent in which it is known to be soluble, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] Once dissolved, you can slowly add your aqueous buffer to the this compound solution while vortexing. Be mindful that the final concentration of the organic solvent should be low enough not to interfere with your experiment.

  • Gentle Heating and Sonication: Warming the solution to 37°C and using an ultrasonic bath can help increase the rate of dissolution. However, be cautious with temperature, as prolonged heating can potentially degrade the compound.

Q2: My this compound precipitates out of solution after initial dissolution. How can I prevent this?

A2: Precipitation upon standing is a common issue for poorly soluble compounds. Here are some strategies to maintain solubility:

  • Optimize Co-solvent Concentration: The amount of co-solvent may be insufficient. Try slightly increasing the percentage of the organic solvent in your final solution, but remain within the limits acceptable for your experimental system.

  • Use a Surfactant: Low concentrations of a non-ionic surfactant can help to stabilize the compound in solution and prevent precipitation.

  • Consider Formulation Strategies: For long-term stability and higher concentrations, more advanced formulation techniques such as cyclodextrin inclusion complexes or nanoemulsions may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: Specific quantitative data for the aqueous solubility of this compound is not widely published. However, it is generally considered to have poor solubility in water. Its solubility in several organic solvents has been reported by suppliers.[1]

Q2: How does pH affect the solubility of this compound?

A2: The effect of pH on the aqueous solubility of this compound has not been specifically documented in publicly available literature. As a nucleoside antibiotic, its solubility could be influenced by the pH of the medium. For many ionic compounds, solubility increases as the pH moves away from the isoelectric point.[2] It is recommended to experimentally determine the pH-solubility profile for your specific application.

Q3: What are the recommended methods to enhance the aqueous solubility of this compound for in vitro or in vivo studies?

A3: For significant enhancement of aqueous solubility, especially for higher concentration stock solutions or formulation for in vivo studies, the following techniques are recommended:

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][4][5]

  • Nanoemulsion Formulation: Nanoemulsions are dispersions of oil and water stabilized by surfactants, which can carry poorly water-soluble compounds in the dispersed phase.[6][7][8]

Data Presentation

Table 1: Reported Solubility of this compound in Organic Solvents

SolventSolubility
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]

Table 2: Example Template for Recording Experimentally Determined Aqueous Solubility of this compound

Aqueous System (Buffer, pH)Temperature (°C)Method of DissolutionMaximum Achieved Concentration (mg/mL)Observations
PBS, pH 7.425Vortexing, 1 hr
Acetate Buffer, pH 5.025Sonication, 30 min
Tris Buffer, pH 8.537Gentle heating

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a general guideline and may require optimization for this compound.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin.

  • Mixing: In a mortar, add the calculated amount of β-cyclodextrin and triturate it with a small amount of a water/ethanol mixture to form a paste.

  • Incorporation of this compound: Gradually add the this compound to the paste and continue kneading for at least 60 minutes. The mixture should remain a paste; add more of the water/ethanol mixture if it becomes too dry.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The resulting powder is the inclusion complex. The success of the complexation and the improvement in solubility should be confirmed by analytical methods such as UV-Vis spectroscopy or HPLC.

Protocol 2: Formulation of a this compound Nanoemulsion (Low-Energy Emulsification Method)

This is a representative protocol and requires optimization of components and ratios.

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., a long-chain fatty acid methyl ester).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a hydrophilic surfactant.

  • Mixing: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

  • Emulsification: The mixture will spontaneously form a nanoemulsion. The particle size and stability will depend on the chosen oil, surfactant, and their ratios.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index, and stability over time. The concentration of this compound in the formulation should also be quantified.

Protocol 3: Determination of pH-Dependent Aqueous Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Measure the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the pH-solubility profile.

Visualizations

experimental_workflow_cyclodextrin cluster_start Step 1: Preparation cluster_process Step 2: Drying cluster_end Step 3: Analysis start This compound + β-Cyclodextrin (1:1 molar ratio) mix Add Water/Ethanol to form a paste start->mix Weigh knead Knead for 60 min mix->knead Incorporate this compound dry Dry in oven (40-50°C) knead->dry product This compound-Cyclodextrin Inclusion Complex Powder dry->product analyze Analyze Solubility (e.g., HPLC-UV) product->analyze

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

experimental_workflow_nanoemulsion cluster_phases Step 1: Phase Preparation cluster_emulsification Step 2: Emulsification cluster_analysis Step 3: Characterization oil_phase Dissolve this compound in suitable oil mix Add oil phase to aqueous phase with constant stirring oil_phase->mix aq_phase Prepare aqueous solution with surfactant aq_phase->mix nanoemulsion This compound Nanoemulsion mix->nanoemulsion Spontaneous formation characterize Analyze particle size, stability, and concentration nanoemulsion->characterize

Caption: Workflow for formulating a this compound nanoemulsion.

logical_relationship_troubleshooting problem This compound Dissolution Issue step1 Try Co-solvent (e.g., DMSO, DMF) problem->step1 step2 Gentle Heating & Sonication step1->step2 precip Precipitation Occurs step1->precip step3 pH Adjustment step2->step3 advanced Advanced Formulation (Cyclodextrin, Nanoemulsion) step3->advanced If still unsuccessful optimize Optimize Co-solvent/Surfactant precip->optimize optimize->advanced

Caption: Logical workflow for troubleshooting this compound solubility issues.

References

Common pitfalls and troubleshooting for Herbicidin A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common pitfalls in Herbicidin A bioassays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a nucleoside antibiotic produced by certain species of Streptomyces. It exhibits a range of biological activities, making it a compound of interest for various research fields. Its primary activities include:

  • Herbicidal Activity: this compound is particularly effective against dicotyledonous (broadleaf) plants, making it a potential candidate for herbicide development.[1]

  • Antimicrobial Activity: It has demonstrated inhibitory effects against certain plant pathogens, such as Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice.[2][3]

  • Antifungal Activity: Research has also indicated its potential as an antifungal agent.[4]

  • Cytotoxicity: this compound has shown cytotoxic effects against certain human cell lines, such as HEK293 cells, and is known to inhibit NF-κB signaling.

Q2: How should this compound be stored to ensure its stability for bioassays?

Proper storage is critical to maintain the bioactivity of this compound. Stock solutions should be prepared and stored under the following conditions:

  • Solid Form: Store at -20°C for long-term stability.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower. For short-term use, refrigerated storage at 4°C may be acceptable, but stability should be verified.[5][6]

Q3: What are the common solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro bioassays.[7] For specific applications, other solvents might be used, but their compatibility with the assay system must be validated to avoid solvent-induced artifacts.

Troubleshooting Guides

This section addresses specific problems that may arise during this compound bioassays, categorized by assay type.

General Bioassay Issues
Problem Potential Cause Troubleshooting Steps
High Variability in Results Inconsistent pipetting, temperature fluctuations, or uneven cell seeding.Ensure proper mixing of reagents, use calibrated pipettes, maintain consistent incubation conditions, and ensure a homogenous cell suspension before seeding.[8]
No or Low Activity Observed Degradation of this compound, improper dosage, or resistant target organisms.Verify the storage conditions and age of the this compound stock. Perform a dose-response experiment to ensure an appropriate concentration range is being tested. Confirm the susceptibility of the target organism or cell line.
Precipitation of this compound in Assay Medium Low solubility of this compound in the aqueous assay buffer.Optimize the final concentration of the solvent (e.g., DMSO) in the assay medium, ensuring it is non-toxic to the cells. Consider using a solubilizing agent if compatible with the assay.[7]
Herbicidal Bioassays
Problem Potential Cause Troubleshooting Steps
Inconsistent Phytotoxicity Symptoms Uneven application of this compound, or variations in plant growth conditions.Ensure uniform spray or application to all plants. Maintain consistent light, temperature, and humidity for all experimental units.[9]
Control Plants Show Stress Symptoms Solvent toxicity or environmental stress.Run a vehicle control (assay medium with the same concentration of solvent used to dissolve this compound) to rule out solvent effects. Check for any adverse environmental conditions in the growth chamber.
No Effect on Monocotyledonous Plants This compound is known to be selective for dicotyledonous plants.[10][11]This is an expected result and confirms the selective nature of this compound. Use a susceptible dicotyledonous plant as a positive control.
Antimicrobial Bioassays (e.g., against Xanthomonas oryzae)
Problem Potential Cause Troubleshooting Steps
Irregular or No Zones of Inhibition in Disk Diffusion Assays Poor diffusion of this compound through the agar.Ensure the agar concentration is appropriate. Consider using a well diffusion assay as an alternative to improve diffusion.
Contamination of Cultures Non-sterile technique or contaminated reagents.Use strict aseptic techniques. Ensure all media, reagents, and equipment are sterile.
Inconsistent MIC/MBC Values in Broth Dilution Assays Inaccurate serial dilutions or variation in inoculum density.Prepare fresh serial dilutions for each experiment. Standardize the inoculum concentration using a spectrophotometer or by plating.
Cytotoxicity Assays (e.g., MTT Assay in HEK293 Cells)
Problem Potential Cause Troubleshooting Steps
High Background Signal in Control Wells High cell density or contamination.Optimize cell seeding density to ensure cells are in the logarithmic growth phase. Check for microbial contamination.[12]
Interference with MTT Assay Reagents This compound may directly react with MTT, leading to false results.Run a control with this compound and MTT in cell-free medium to check for any direct chemical reaction. Consider using an alternative cytotoxicity assay (e.g., LDH release assay).[13]
Results Not Reproducible Variations in cell health, passage number, or incubation times.Use cells within a consistent passage number range. Ensure cells are healthy and evenly distributed in the wells. Standardize all incubation times precisely.

Experimental Protocols

Herbicidal Activity Bioassay (Whole Plant Assay)

Objective: To assess the phytotoxic effects of this compound on a susceptible dicotyledonous plant (e.g., Arabidopsis thaliana or cucumber).

Methodology:

  • Plant Preparation: Grow the selected plant species in small pots under controlled conditions (e.g., 16h light/8h dark cycle, 22°C). Use plants at the 2-4 true leaf stage for treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in water containing a non-ionic surfactant (e.g., 0.025% Tween 20) to ensure even coverage.

  • Application: Uniformly spray the this compound solutions onto the foliage of the plants until runoff. Include a vehicle control (water + surfactant + DMSO) and a negative control (water + surfactant).

  • Incubation: Return the plants to the controlled growth environment.

  • Assessment: Observe and record phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days post-treatment). Quantify the effects by measuring plant height, fresh weight, or by using a visual rating scale.

Antimicrobial Activity Bioassay (Broth Microdilution for MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Xanthomonas oryzae pv. oryzae.

Methodology:

  • Inoculum Preparation: Culture X. oryzae in a suitable broth medium (e.g., Nutrient Broth) overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • This compound Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 28°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Bioassay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on HEK293 cells.

Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[13][14]

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key experimental workflows and the putative signaling pathway affected by this compound.

Herbicidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_prep Plant Preparation (2-4 true leaf stage) application Foliar Application (Spray) plant_prep->application herb_prep This compound Dilutions (with surfactant) herb_prep->application incubation Incubation (Controlled Environment) application->incubation assessment Phytotoxicity Assessment (3, 7, 14 days) incubation->assessment data_analysis Data Analysis (e.g., ED50 calculation) assessment->data_analysis

Caption: Workflow for a whole-plant herbicidal bioassay.

Antimicrobial_MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_dilutions Prepare this compound Serial Dilutions in Plate prep_dilutions->inoculate incubate Incubate Plate (28°C, 24-48h) inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

NFkB_Signaling_Inhibition cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates HerbicidinA This compound HerbicidinA->IKK inhibits DNA DNA (κB site) NFkB_nuc->DNA binds Gene_exp Gene Expression (Inflammation, Survival) DNA->Gene_exp promotes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Enhancing the Target Selectivity of Herbicidin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the target selectivity of Herbicidin A. The information is presented in a question-and-answer format to directly address potential issues and inquiries that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its target selectivity important?

This compound is a complex nucleoside antibiotic produced by Streptomyces species.[1] It exhibits potent herbicidal activity, particularly against dicotyledonous (broadleaf) plants, while showing greater tolerance in monocotyledonous plants like rice.[1][2] Enhancing its target selectivity is crucial to:

  • Improve Crop Safety: A more selective compound would minimize damage to the desired monocot crops, allowing for broader application windows and higher doses for effective weed control.

  • Reduce Off-Target Effects: All bioactive compounds have the potential to interact with unintended targets in the environment or in non-target organisms.[3] Improving selectivity reduces the risk of unintended ecological impacts.

  • Elucidate Mechanism of Action: By creating analogs with narrow target specificity, researchers can more easily identify the primary molecular target(s) of this compound, which is currently not fully understood.[2]

  • Develop Novel Bio-herbicides: A highly selective this compound analog could serve as a lead compound for a new class of bio-herbicides with a favorable environmental profile.

Q2: What is the known mechanism of action of this compound and its primary target?

The exact molecular target of this compound in plants has not been definitively identified. However, studies on its herbicidal effects suggest a mechanism that involves the rapid disruption of cell membranes, leading to electrolyte leakage and necrosis. This action is distinct from the inhibition of photosynthesis.[2] As a nucleoside analog, it is plausible that this compound interferes with nucleic acid or protein synthesis, but this is yet to be conclusively proven. Identifying the direct binding partner(s) is a key area of ongoing research.

Q3: What are the general strategies to improve the target selectivity of a natural product like this compound?

Several rational approaches can be employed to enhance the target selectivity of bioactive compounds:

  • Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of this compound analogs with systematic modifications to different parts of the molecule and evaluating their herbicidal activity and selectivity. This helps to identify which functional groups are critical for on-target activity versus off-target effects.

  • Rational Drug Design: Once a target is identified, computational modeling and structural biology techniques can be used to design modifications to this compound that enhance its binding affinity and specificity for the target protein while minimizing interactions with off-target proteins.

  • Target Identification and Profiling: Employing chemoproteomic techniques to identify the direct binding partners of this compound in both target (dicot weeds) and non-target (monocot crops) species can reveal the basis of its natural selectivity and guide modifications.

  • Formulation and Delivery: While not a modification of the molecule itself, developing delivery systems that selectively release this compound in target weeds can also enhance its practical selectivity.

Troubleshooting Guides

Problem 1: Our newly synthesized this compound analogs show reduced herbicidal activity.

Possible Cause Troubleshooting Step
Modification at a critical binding site: The chemical modification may have altered a functional group essential for binding to the primary target.Action: Review the Structure-Activity Relationship (SAR) data. If unavailable, synthesize analogs with more conservative modifications around the same position. Consider creating a 3D model of this compound and docking it to hypothesized targets to predict key interaction points.
Poor cell permeability: The modification may have negatively impacted the analog's ability to cross the plant cell wall and membrane.Action: Analyze the physicochemical properties of the new analogs (e.g., logP, polar surface area). Conduct cell uptake assays to compare the permeability of the analogs with the parent this compound.
Metabolic instability: The new analog might be rapidly metabolized and inactivated by the plant's detoxification enzymes (e.g., P450s, GSTs).Action: Perform in vitro metabolic stability assays using plant cell extracts from both target and non-target species. Identify the site of metabolic modification and consider blocking it with a functional group that does not disrupt activity.

Problem 2: Our this compound analogs are potent but have lost their selectivity between monocots and dicots.

Possible Cause Troubleshooting Step
Interaction with a common off-target: The modification may have increased the analog's affinity for a protein that is conserved and essential in both monocots and dicots.Action: Perform a target identification study (e.g., AP-MS or CETSA with proteome-wide analysis) in both a sensitive dicot and a tolerant monocot species to identify common and species-specific binding partners.
Disruption of selectivity-conferring feature: The original selectivity of this compound might be due to differential metabolism or transport between monocots and dicots. The modification may have altered the part of the molecule recognized by these differential systems.Action: Investigate the metabolism of the parent this compound in both plant types. Analyze if your analogs are metabolized differently. This could involve LC-MS based metabolite identification from plant extracts treated with the compounds.
Broad-spectrum cytotoxicity: The analog might be acting through a non-specific mechanism, such as general membrane disruption, at the effective concentration.Action: Conduct mechanism of action studies. For example, measure membrane integrity (electrolyte leakage) and compare the dose-response to that of the parent compound. Assess effects on other cellular processes like photosynthesis or respiration to check for broader, non-specific effects.

Quantitative Data Summary

The following table summarizes the known herbicidal activity of this compound and B, demonstrating their inherent selectivity. Researchers should aim to generate similar comparative data for their novel analogs.

CompoundTarget Species (Dicot)IC50 / % InhibitionNon-Target Species (Monocot)IC50 / % InhibitionReference
This compoundCommelina communis100% inhibition @ 300 ppmEchinochloa crus-galli50-95% suppression @ 300 ppm[2]
Herbicidin BPortulaca oleracea100% inhibition @ 300 ppmEchinochloa crus-galli80-95% suppression @ 300 ppm[2]
This compoundChenopodium album100% inhibition @ 300 ppmN/AN/A[2]

Note: Data from the literature is often presented as percent inhibition at a given concentration rather than IC50 values. For rigorous comparison of analogs, generating dose-response curves and calculating IC50 or GI50 values is highly recommended.

Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

This protocol outlines a general workflow to identify the protein targets of this compound.

Objective: To isolate and identify proteins that directly bind to a derivatized this compound probe.

Methodology:

  • Probe Synthesis:

    • Synthesize a this compound analog with a linker arm and a reactive group (e.g., an alkyne for click chemistry) or an affinity tag (e.g., biotin). The linker should be attached at a position determined by SAR studies to be non-essential for bioactivity.

  • Protein Extraction:

    • Grow a sensitive dicot weed (e.g., Arabidopsis thaliana) and a tolerant monocot crop (e.g., Oryza sativa) under controlled conditions.

    • Harvest young leaf tissue and flash-freeze in liquid nitrogen.

    • Grind the tissue to a fine powder and extract total soluble proteins in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification:

    • Incubate the clarified protein lysate with the this compound-biotin probe for a defined period (e.g., 1-2 hours) at 4°C to allow for binding.

    • As a negative control, incubate a separate aliquot of lysate with free biotin.

    • Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads using a competitive elution buffer (e.g., excess free biotin) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Perform an on-bead or in-solution tryptic digest of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a relevant plant protein database.

  • Data Analysis:

    • Compare the list of proteins identified in the this compound-probe pulldown to the negative control. Proteins significantly enriched in the probe sample are considered potential binding partners.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that a this compound analog binds to a specific target protein within a cellular context.[4][5][6]

Objective: To measure the change in thermal stability of a target protein upon binding of a this compound analog.

Methodology:

  • Cell Treatment:

    • Treat intact plant cells or seedlings with the this compound analog at various concentrations. Include a vehicle-only control.

  • Heat Challenge:

    • Aliquot the treated cells into PCR tubes.

    • Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should span the melting temperature of the target protein.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or mechanical disruption.

    • Centrifuge the lysates at high speed to pellet precipitated/aggregated proteins.

  • Detection of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of the this compound analog indicates that it binds to and stabilizes the target protein.

Competitive Binding Assay

This assay helps to determine the binding affinity of unlabeled this compound analogs to a target protein.

Objective: To measure the ability of unlabeled test compounds (this compound analogs) to displace a labeled ligand from a target protein.

Methodology:

  • Reagents and Setup:

    • A purified target protein.

    • A labeled ligand (e.g., radiolabeled or fluorescently tagged this compound or another known binder) with a known affinity for the target.

    • Unlabeled this compound analogs (the competitors).

  • Assay Procedure:

    • In a multi-well plate, combine the purified target protein and the labeled ligand at a fixed concentration (typically at or below the Kd of the labeled ligand).

    • Add the unlabeled this compound analogs at a range of increasing concentrations to different wells.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the amount of labeled ligand that is still bound to the target protein. The method will depend on the label used (e.g., scintillation counting for radiolabels, fluorescence polarization for fluorescent labels).

  • Data Analysis:

    • Plot the measured signal (bound labeled ligand) against the concentration of the unlabeled competitor.

    • Fit the data to a competition binding curve to determine the IC50 value for each analog (the concentration of analog that displaces 50% of the labeled ligand).

    • The IC50 values can be converted to an inhibition constant (Ki), which reflects the binding affinity of the analog for the target protein.

Visualizations

Experimental_Workflow_for_Selectivity_Enhancement SAR Structure-Activity Relationship (SAR) Studies Analog_Synthesis Analog Synthesis SAR->Analog_Synthesis Herbicidal_Assay Herbicidal Activity & Selectivity Screening (Monocot vs. Dicot) Analog_Synthesis->Herbicidal_Assay Herbicidal_Assay->SAR Feedback Lead_Analog Lead Analog with Improved Selectivity Herbicidal_Assay->Lead_Analog Target_ID Target Identification (AP-MS) Herbicidal_Assay->Target_ID Target_Engagement Target Engagement (CETSA) Target_ID->Target_Engagement Binding_Affinity Binding Affinity (Competitive Assay) Target_Engagement->Binding_Affinity Rational_Design Rational Design & Computational Modeling Binding_Affinity->Rational_Design Rational_Design->Analog_Synthesis Iterative Improvement

Caption: Iterative workflow for enhancing this compound selectivity.

Target_Identification_Pathway Start Start: This compound Analog with Affinity Tag Plant_Lysate Incubate with Plant Protein Lysate (Dicot or Monocot) Start->Plant_Lysate Capture Capture Complexes on Affinity Beads Plant_Lysate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute_Digest Elute and Digest Bound Proteins Wash->Elute_Digest MS LC-MS/MS Analysis Elute_Digest->MS Data_Analysis Data Analysis: Identify Enriched Proteins MS->Data_Analysis End Result: List of Potential Target Proteins Data_Analysis->End

Caption: AP-MS workflow for identifying this compound targets.

Logical_Relationship_Selectivity Selectivity Enhanced Target Selectivity High_On_Target High Affinity for Primary Target (in Dicots) High_On_Target->Selectivity Low_Off_Target Low Affinity for Off-Targets (in Dicots & Monocots) Low_Off_Target->Selectivity Differential_Metabolism Favorable Differential Metabolism/Transport (Rapid inactivation in Monocots) Differential_Metabolism->Selectivity SAR_Studies SAR Studies SAR_Studies->High_On_Target informs Proteomics Chemoproteomics Proteomics->Low_Off_Target identifies Metabolomics Metabolomic Profiling Metabolomics->Differential_Metabolism analyzes

Caption: Key factors contributing to enhanced selectivity.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Herbicidin A and other prominent structurally related nucleoside antibiotics. The information presented is intended to aid researchers in understanding the distinct mechanisms, potencies, and potential applications of these complex molecules.

Introduction to Nucleoside Antibiotics

Nucleoside antibiotics are a class of natural products characterized by a nucleobase linked to a sugar moiety. They exhibit a wide range of biological activities by mimicking natural nucleosides and interfering with essential cellular processes. This compound, an adenosine-derived antibiotic, is primarily known for its potent herbicidal properties against dicotyledonous plants, but it also displays antifungal and antialgal activities.[1][2] Its complex tricyclic structure sets it apart from many other nucleoside antibiotics and is an area of active biosynthetic research. This guide compares this compound with other key nucleoside antibiotics that target various fundamental cellular pathways.

Mechanisms of Action: A Comparative Overview

Nucleoside antibiotics achieve their therapeutic effects by targeting a diverse array of cellular pathways. While the precise antimicrobial mechanism of this compound is still under investigation, it is thought to induce rapid cell membrane disruption in plants.[2] In contrast, its structural relatives have well-defined molecular targets, which are summarized below.

AntibioticPrimary Target/Process InhibitedOrganism Class Targeted
This compound Cell Membrane Disruption (in plants); Antimicrobial mechanism not fully elucidated.Herbicidal, Antifungal, Antialgal
Blasticidin S Protein Synthesis (Peptidyl Transferase Center of Ribosome)Prokaryotes & Eukaryotes
Nikkomycin Z Fungal Cell Wall Synthesis (Chitin Synthase)Fungi
Polyoxin B Fungal Cell Wall Synthesis (Chitin Synthase)Fungi
Tunicamycin N-linked Glycosylation (GlcNAc Phosphotransferase, GPT)Eukaryotes, Bacteria
Mureidomycin A Bacterial Cell Wall Synthesis (Peptidoglycan Translocase I)Bacteria (esp. P. aeruginosa)

The diverse targets of these antibiotics are illustrated in the signaling pathway diagram below, highlighting their distinct approaches to inhibiting cell growth and viability.

Antibiotic_MoA cluster_cell Target Cell cluster_wall Cell Wall Synthesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antibiotics Nucleoside Antibiotics Peptidoglycan Peptidoglycan (Bacteria) Chitin Chitin (Fungi) Membrane_Integrity Membrane Integrity Glycosylation N-linked Glycosylation (ER/Membrane) Ribosome Protein Synthesis (Ribosome) HerbicidinA This compound HerbicidinA->Membrane_Integrity Disruption MureidomycinA Mureidomycin A MureidomycinA->Peptidoglycan Inhibition NikkomycinZ Nikkomycin Z NikkomycinZ->Chitin Inhibition PolyoxinB Polyoxin B PolyoxinB->Chitin Inhibition Tunicamycin Tunicamycin Tunicamycin->Glycosylation Inhibition BlasticidinS Blasticidin S BlasticidinS->Ribosome Inhibition MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Antibiotic Stock Solution B Create Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

References

Unlocking the Potential of the Herbicidin A Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the Herbicidin A scaffold, a promising class of natural products with diverse biological activities, including herbicidal and antifungal properties.

Herbicidins are a family of complex nucleoside antibiotics produced by Streptomyces species. Their unique chemical architecture and potent biological activities have made them a subject of significant interest for the development of new herbicides and therapeutic agents. This guide summarizes the known SAR of the this compound scaffold, presents detailed experimental protocols for assessing biological activity, and provides visual representations of key concepts to facilitate a deeper understanding of this fascinating class of molecules.

Comparative Biological Activity of Herbicidin Analogs

CompoundR1R2R3Herbicidal Activity (Dicotyledonous Plants)Antifungal Activity
This compound -COCH(CH3)CH2CH3-CH3-OHHighLow
Herbicidin B -H-CH3-OHModerateLow
Herbicidin F -H-H-OHLowHigh
Herbicidin G -H-H-HLowModerate

Key Observations from SAR Studies:

  • Acylation at the C-13 Position (R1): The presence of a bulky acyl group, as seen in this compound, appears to be critical for potent herbicidal activity against dicotyledonous plants. The absence of this group in Herbicidins B, F, and G correlates with a significant reduction in herbicidal efficacy.

  • Methylation at the C-4' Position (R2): The methyl ether at the C-4' position seems to contribute to the herbicidal activity, as this compound and B, which possess this feature, are more potent herbicides than Herbicidins F and G.

  • Hydroxylation at the C-11' Position (R3): The hydroxyl group at the C-11' position appears to be important for antifungal activity. Herbicidin F, which possesses this hydroxyl group and lacks the C-13 acyl and C-4' methyl groups, exhibits the most potent antifungal properties.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This protocol is a standard method for evaluating the pre-emergent and post-emergent herbicidal activity of compounds.

1. Plant Species:

  • Dicotyledonous: Radish (Raphanus sativus), Lettuce (Lactuca sativa)

  • Monocotyledonous: Barnyard grass (Echinochloa crus-galli), Rice (Oryza sativa)

2. Preparation of Test Solutions:

  • Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) to create a stock solution.

  • Prepare a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween 80) to achieve the desired test concentrations.

3. Pre-emergent Herbicidal Assay (Seed Germination):

  • Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution.

  • Place a predetermined number of seeds of the target plant species on the filter paper.

  • Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.

  • Assess the germination rate and measure the root and shoot length of the seedlings.

  • Calculate the percent inhibition of germination and growth compared to a solvent-only control.

4. Post-emergent Herbicidal Assay (Seedling Growth):

  • Sow seeds of the target plant species in pots containing a suitable soil mixture.

  • Allow the seedlings to grow to a specific stage (e.g., 2-3 leaf stage).

  • Spray the seedlings uniformly with the test solutions.

  • Maintain the treated plants in a greenhouse under controlled conditions.

  • Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale.

  • Determine the fresh or dry weight of the aerial parts of the plants and calculate the percent growth inhibition compared to a solvent-only control.

Antifungal Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

1. Fungal Strains:

  • Fusarium oxysporum

  • Botrytis cinerea

  • Candida albicans

2. Preparation of Fungal Inoculum:

  • Grow the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Prepare a spore suspension or a yeast cell suspension in a suitable broth (e.g., Potato Dextrose Broth) and adjust the concentration to a standard value (e.g., 1 x 10^5 spores/mL or cells/mL).

3. Microdilution Assay:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.

  • Add the fungal inoculum to each well.

  • Include a positive control (a known antifungal agent) and a negative control (broth and inoculum only).

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for 24-72 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth.

Visualizing Structure-Activity Relationships and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Herbicidin_A_Scaffold cluster_modifications Key Modification Points cluster_activity Biological Activity Scaffold R1 R1 (C-13) Acyl Group Herbicidal Herbicidal Activity (Dicots) R1->Herbicidal  Crucial for  High Activity Antifungal Antifungal Activity R1->Antifungal  Reduces  Activity R2 R2 (C-4') Methyl Group R2->Herbicidal  Contributes to  Activity R3 R3 (C-11') Hydroxyl Group R3->Antifungal  Important for  Activity

Caption: Key structural modification points on the this compound scaffold and their influence on biological activity.

Herbicidal_Screening_Workflow cluster_preparation Preparation cluster_pre_emergent Pre-emergent Assay cluster_post_emergent Post-emergent Assay cluster_analysis Data Analysis A Synthesize or Isolate Herbicidin Analogs B Prepare Test Solutions (Serial Dilutions) A->B C Seed Germination Assay (Petri Dish) B->C G Spray with Test Solutions B->G D Incubate (7-10 days) C->D E Measure Germination Rate, Root/Shoot Length D->E J Calculate % Inhibition E->J F Grow Seedlings (2-3 Leaf Stage) F->G H Observe and Rate Damage (3, 7, 14 days) G->H I Measure Biomass H->I I->J K Determine IC50 / MIC J->K L Establish Structure-Activity Relationships K->L

Caption: A typical experimental workflow for screening the herbicidal activity of this compound analogs.

Proposed_Herbicidin_MoA Herbicidin This compound PlantCell Dicot Plant Cell Herbicidin->PlantCell Uptake Target Putative Molecular Target (e.g., Enzyme, Protein) PlantCell->Target Binding Pathway Essential Metabolic Pathway (e.g., Amino Acid Biosynthesis) Target->Pathway Inhibition Growth Inhibition of Plant Growth and Development Pathway->Growth Disruption

Caption: A simplified diagram illustrating the proposed, though not fully elucidated, mode of action of this compound.

This guide provides a foundational understanding of the SAR of the this compound scaffold. Further research involving the synthesis and systematic biological evaluation of a broader range of analogs is necessary to fully elucidate the potential of this promising class of natural products. The provided protocols and visualizations serve as a valuable resource for researchers embarking on such investigations.

A Head-to-Head Comparison of the Biological Activities of Herbicidin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Herbicidins are a class of nucleoside antibiotics produced by Streptomyces species, first identified for their potent herbicidal activity. Subsequent research has revealed a broader spectrum of biological activities, including antifungal and anti-parasitic properties, making them and their synthetic analogs attractive scaffolds for drug discovery. This guide provides a head-to-head comparison of the biological activities of Herbicidin A and its analogs, supported by experimental data and detailed methodologies to facilitate further research and development.

Quantitative Comparison of Biological Activities

The direct comparison of the biological activities of this compound analogs is crucial for understanding their structure-activity relationships and potential therapeutic applications. While comprehensive comparative data across all biological activities is still emerging, significant strides have been made in characterizing their anti-Cryptosporidium effects.

Table 1: Anti-Cryptosporidium Activity of Herbicidin Analogs

CompoundStructureIC50 against C. parvum (µM)[1]CC50 against HCT-8 cells (µM)[1]Selectivity Index (CC50/IC50)
This compound2.9>100>34.5
Herbicidin B4.3>100>23.3
Herbicidin F3.8>100>26.3
9-demethyl Herbicidin F7.9>100>12.7
3''-deO-acetyl Herbicidin F4.0>100>25.0
Herbicidin L2.5>100>40.0
Nitazoxanide (Control)2.725.19.3

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Mechanism of Action: Spliceosome Inhibition

Herbicidins exert their biological effects, at least in part, by inhibiting the spliceosome, a large ribonucleoprotein complex essential for the removal of introns from pre-messenger RNA in eukaryotes.[2] This mechanism of action is particularly promising for the development of novel herbicides and anticancer agents, as splicing is a fundamental process in plants and cancer cells.

spliceosome_inhibition cluster_pre_mrna Pre-mRNA Processing cluster_spliceosome Spliceosome Complex Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Binding Mature mRNA Mature mRNA Intron Intron Aberrant Splicing Aberrant Splicing Intron->Aberrant Splicing Exon1 Exon1 Exon1->Mature mRNA Exon2 Exon2 Exon2->Mature mRNA Spliceosome->Intron Excision Spliceosome->Exon1 Ligation SF3B1 SF3B1 U2 snRNP U2 snRNP SF3B1->U2 snRNP Component of U2 snRNP->Spliceosome This compound Analogs This compound Analogs This compound Analogs->SF3B1 Inhibition Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Aberrant Splicing->Cell Cycle Arrest / Apoptosis experimental_workflow This compound Analog Library This compound Analog Library Primary Screening Primary Screening This compound Analog Library->Primary Screening Herbicidal Assay Herbicidal Assay Primary Screening->Herbicidal Assay Antifungal Assay Antifungal Assay Primary Screening->Antifungal Assay Anti-Cryptosporidium Assay Anti-Cryptosporidium Assay Primary Screening->Anti-Cryptosporidium Assay Hit Identification Hit Identification Herbicidal Assay->Hit Identification Antifungal Assay->Hit Identification Anti-Cryptosporidium Assay->Hit Identification Dose-Response & IC50/EC50 Determination Dose-Response & IC50/EC50 Determination Hit Identification->Dose-Response & IC50/EC50 Determination Cytotoxicity Assays Cytotoxicity Assays Dose-Response & IC50/EC50 Determination->Cytotoxicity Assays Lead Optimization Lead Optimization Cytotoxicity Assays->Lead Optimization In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies

References

Independent Validation of Herbicidin A's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Herbicidin A, a nucleoside antibiotic produced by Streptomyces species, has demonstrated potent herbicidal activity, particularly against dicotyledonous plants. However, its precise mechanism of action remains a subject of ongoing investigation, with a clear, independently validated molecular target yet to be fully elucidated. This guide provides a comparative analysis of the proposed, albeit not definitively confirmed, mechanism of action for this compound against two well-characterized herbicides: glyphosate and paraquat. The objective is to offer a clear perspective on the current state of knowledge and to provide detailed experimental protocols that can be utilized in further validation studies.

Proposed Mechanism of Action: this compound

Early studies on the herbicidal effects of Streptomyces scopuliridis metabolites, which include this compound, suggested a mechanism involving the rapid disruption of cell membranes. This hypothesis is supported by observations of electrolyte leakage from treated plant cells, a hallmark of compromised membrane integrity. However, the specific molecular interactions leading to this disruption are not yet fully understood. Unlike many commercial herbicides, a specific enzyme target for this compound has not been definitively identified and validated.

Comparative Analysis with Alternative Herbicides

To provide context for the proposed mechanism of this compound, it is compared here with glyphosate and paraquat, two widely used herbicides with distinct and well-validated mechanisms of action.

FeatureThis compound (Proposed)Glyphosate (Validated)Paraquat (Validated)
Primary Target Plant Cell Membrane Integrity5-enolpyruvylshikimate-3-phosphate (EPSP) synthase[1]Photosystem I (PSI) electron transport chain[2]
Molecular Action Disruption of cell membrane, leading to electrolyte leakage. The precise molecular interactions are not fully characterized.Competitive inhibition of EPSP synthase, blocking the shikimate pathway for aromatic amino acid biosynthesis.[1][3]Accepts electrons from PSI and transfers them to molecular oxygen, generating highly reactive oxygen species (ROS).[2]
Physiological Effect Rapid necrosis and desiccation of plant tissues.Slow, systemic inhibition of growth, leading to yellowing and eventual death.Rapid, contact-based necrosis and wilting due to oxidative stress and membrane damage.
Supporting Experimental Evidence Electrolyte leakage assays showing increased ion leakage from treated plant tissues.In vitro enzyme inhibition assays demonstrating direct inhibition of EPSP synthase.[1][2] Rescue experiments where the addition of aromatic amino acids overcomes glyphosate toxicity.Detection of increased reactive oxygen species (ROS) in treated plants.[4] Observation of rapid membrane damage through electrolyte leakage assays.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches for their validation, the following diagrams are provided.

Herbicidin_A_Proposed_Mechanism cluster_herbicidin This compound Interaction cluster_effect Cellular Effect Herbicidin_A This compound Plant_Cell_Membrane Plant Cell Membrane Herbicidin_A->Plant_Cell_Membrane Direct Interaction (Hypothesized) Membrane_Disruption Membrane Disruption Plant_Cell_Membrane->Membrane_Disruption Electrolyte_Leakage Electrolyte Leakage Membrane_Disruption->Electrolyte_Leakage Cell_Death Cell Death Electrolyte_Leakage->Cell_Death

Figure 1: Proposed mechanism of action for this compound.

Glyphosate_Mechanism cluster_glyphosate Glyphosate Action cluster_pathway Shikimate Pathway Glyphosate Glyphosate EPSP_Synthase EPSP Synthase Glyphosate->EPSP_Synthase Inhibition Aromatic_AAs Aromatic Amino Acids (Trp, Tyr, Phe) EPSP_Synthase->Aromatic_AAs Blocked Shikimate_3_P Shikimate-3-P Shikimate_3_P->EPSP_Synthase PEP Phosphoenolpyruvate PEP->EPSP_Synthase Protein_Synthesis Protein Synthesis Aromatic_AAs->Protein_Synthesis Essential for Plant_Growth Plant Growth Aromatic_AAs->Plant_Growth Inhibited Protein_Synthesis->Plant_Growth Required for

Figure 2: Validated mechanism of action for Glyphosate.

Paraquat_Mechanism cluster_paraquat Paraquat Action cluster_ros ROS Generation cluster_damage Cellular Damage Paraquat Paraquat PSI Photosystem I (PSI) Paraquat->PSI Accepts Electrons Oxygen Molecular Oxygen (O2) Paraquat->Oxygen Transfers Electron ROS Reactive Oxygen Species (ROS) Oxygen->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Figure 3: Validated mechanism of action for Paraquat.

Experimental_Workflow cluster_treatment Treatment cluster_assays Validation Assays cluster_data Data Analysis Plant_Material Plant Material (e.g., leaf discs, protoplasts) Herbicide_Treatment Herbicide Treatment (this compound, Glyphosate, Paraquat) Plant_Material->Herbicide_Treatment Electrolyte_Leakage Electrolyte Leakage Assay Herbicide_Treatment->Electrolyte_Leakage ROS_Detection ROS Detection Assay Herbicide_Treatment->ROS_Detection Enzyme_Inhibition Enzyme Inhibition Assay Herbicide_Treatment->Enzyme_Inhibition Protoplast_Viability Protoplast Viability Assay Herbicide_Treatment->Protoplast_Viability Data_Collection Data Collection Electrolyte_Leakage->Data_Collection ROS_Detection->Data_Collection Enzyme_Inhibition->Data_Collection Protoplast_Viability->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Mechanism_Validation Mechanism Validation/ Hypothesis Generation Statistical_Analysis->Mechanism_Validation

References

Investigating cross-resistance profiles with Herbicidin A in target organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Herbicidin A, a nucleoside antibiotic produced by Streptomyces scopuliridis, has garnered attention for its potent herbicidal activity against dicotyledonous plants. Its primary mode of action involves the rapid disruption of cell membranes, a mechanism distinct from many commercial herbicides that target specific enzymatic pathways.[1] This guide provides a comparative analysis of this compound, focusing on its cross-resistance profiles, and offers detailed experimental protocols to facilitate further research into its efficacy and potential resistance mechanisms.

Understanding Cross-Resistance

Herbicide resistance in target organisms can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves mutations in the protein targeted by the herbicide, reducing its binding affinity. NTSR, a more complex phenomenon, involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced metabolism, reduced uptake, or sequestration. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides, often from different chemical classes.

Currently, there is a notable lack of specific studies and quantitative data directly investigating the cross-resistance profiles of this compound with other herbicides or antibiotics. This knowledge gap presents a significant opportunity for research to understand the potential for resistance development and to identify effective combination therapies or alternative control strategies.

Experimental Data: Assessing Cell Membrane Damage

While direct cross-resistance data for this compound is limited, its known mechanism of action—cell membrane disruption—allows for comparative analysis with other herbicides that induce similar cellular damage. Key indicators of membrane damage include electrolyte leakage and lipid peroxidation.

Below are hypothetical tables illustrating how quantitative data on these parameters could be presented to compare this compound with other relevant compounds.

Table 1: Comparison of Electrolyte Leakage Induced by this compound and Other Herbicides in Arabidopsis thaliana

Herbicide (Concentration)Mean Electrolyte Leakage (%) ± SD (24 hours post-treatment)
This compound (10 µM) 65 ± 4.2
Paraquat (10 µM)72 ± 5.1
Glufosinate (10 µM)58 ± 3.9
Glyphosate (10 µM)15 ± 2.5
Control (DMSO)10 ± 1.8

This table presents hypothetical data to illustrate the expected trend based on the known mechanism of action.

Table 2: Comparison of Lipid Peroxidation (Malondialdehyde Content) Induced by this compound and Other Herbicides in Soybean (Glycine max) Leaf Discs

Herbicide (Concentration)Malondialdehyde (MDA) Content (nmol/g fresh weight) ± SD (24 hours post-treatment)
This compound (50 µM) 8.5 ± 0.7
Lactofen (50 µM)9.2 ± 0.9
Acifluorfen (50 µM)8.9 ± 0.6
2,4-D (50 µM)3.1 ± 0.4
Control (DMSO)2.5 ± 0.3

This table presents hypothetical data to illustrate the expected trend based on the known mechanism of action.

Experimental Protocols

To facilitate research into the cross-resistance profiles of this compound, detailed protocols for key experiments are provided below.

Whole-Plant Dose-Response Assay

This assay is fundamental for determining the concentration of a herbicide required to inhibit plant growth by 50% (EC50), a key parameter in assessing resistance levels.

a. Plant Material and Growth Conditions:

  • Grow a susceptible (wild-type) and a potentially resistant plant population from seed in a controlled environment (e.g., greenhouse or growth chamber) with standardized conditions (photoperiod, temperature, humidity).

  • Use a well-draining potting mix and ensure uniform watering.

  • Typically, plants are treated at the 2-4 true leaf stage.

b. Herbicide Application:

  • Prepare a stock solution of this compound and other comparator herbicides in a suitable solvent (e.g., DMSO).

  • Create a dilution series of each herbicide to cover a range of concentrations expected to cause between 0% and 100% growth inhibition.

  • Apply the herbicide solutions to the plants using a precision sprayer to ensure uniform coverage. Include a solvent-only control.

c. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days), visually assess plant injury and/or measure plant biomass (fresh or dry weight).

  • Express the data as a percentage of the control treatment.

  • Use a non-linear regression model (e.g., log-logistic) to fit the dose-response data and calculate the EC50 value for each herbicide and plant population.

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage by quantifying the leakage of electrolytes from treated tissues.

a. Plant Material and Treatment:

  • Collect leaf discs of a uniform size from treated and control plants at various time points after herbicide application.

  • Gently rinse the leaf discs with deionized water to remove surface contaminants.

b. Measurement of Electrolyte Leakage:

  • Place the leaf discs in a known volume of deionized water and incubate at room temperature with gentle agitation.

  • At specified time intervals, measure the electrical conductivity of the solution using a conductivity meter.

  • After the final time point, boil the samples to induce complete electrolyte leakage and measure the maximum conductivity.

c. Data Analysis:

  • Express electrolyte leakage as a percentage of the total conductivity: (Conductivity at time X / Maximum conductivity) * 100.

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies the level of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.

a. Sample Preparation:

  • Harvest plant tissue from treated and control plants and immediately freeze in liquid nitrogen to stop metabolic activity.

  • Homogenize the tissue in a suitable buffer (e.g., trichloroacetic acid).

b. Thiobarbituric Acid (TBA) Reaction:

  • Add a solution of TBA to the plant homogenate.

  • Incubate the mixture at a high temperature (e.g., 95°C) to allow the reaction between MDA and TBA to form a colored product.

  • Stop the reaction by cooling on ice.

c. Quantification:

  • Centrifuge the samples to pellet debris.

  • Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm and 600 nm for background correction).

  • Calculate the MDA concentration using the Beer-Lambert law and a known extinction coefficient.

Signaling Pathways and Visualization

The precise signaling cascade initiated by this compound leading to cell membrane disruption and potential programmed cell death (PCD) is an area of active investigation. Based on the known effects of other membrane-disrupting herbicides, a hypothetical pathway can be proposed. This pathway likely involves the generation of reactive oxygen species (ROS), which trigger a cascade of events culminating in lipid peroxidation, loss of membrane integrity, and eventual cell death.[2] It is also plausible that this compound could influence calcium signaling pathways, as calcium ions are key second messengers in plant stress responses.[3]

Below are Graphviz diagrams illustrating a hypothetical signaling pathway for this compound-induced cell death and a typical experimental workflow for investigating cross-resistance.

HerbicidinA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol HerbicidinA This compound Membrane Membrane Interaction HerbicidinA->Membrane H_ATPase H+-ATPase Inhibition? Membrane->H_ATPase ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Ca_Influx Ca2+ Influx ROS->Ca_Influx Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ca_Signaling Calcium Signaling Cascade Ca_Influx->Ca_Signaling PCD Programmed Cell Death (PCD) Ca_Signaling->PCD Membrane_Damage Membrane Damage (Electrolyte Leakage) Lipid_Peroxidation->Membrane_Damage Membrane_Damage->PCD

Caption: Hypothetical signaling pathway of this compound-induced cell death.

Cross_Resistance_Workflow start Start: Select Target Organism (Susceptible vs. Putative Resistant) dose_response Whole-Plant Dose-Response Assay (this compound vs. Other Herbicides) start->dose_response calculate_ec50 Calculate EC50 Values and Resistance Index (RI) dose_response->calculate_ec50 biochemical_assays Biochemical Assays dose_response->biochemical_assays analyze_data Analyze and Compare Data calculate_ec50->analyze_data electrolyte Electrolyte Leakage biochemical_assays->electrolyte lipid_peroxidation Lipid Peroxidation biochemical_assays->lipid_peroxidation electrolyte->analyze_data lipid_peroxidation->analyze_data conclusion Conclusion on Cross-Resistance Profile analyze_data->conclusion

Caption: Experimental workflow for investigating cross-resistance.

Conclusion

This compound presents a promising herbicidal agent with a mode of action that differs from many conventional herbicides. However, a thorough understanding of its potential for cross-resistance is crucial for its sustainable use and for the development of effective weed management strategies. The experimental protocols and conceptual frameworks provided in this guide are intended to stimulate further research into the cross-resistance profiles of this compound and to elucidate the intricate molecular mechanisms underlying its herbicidal activity. The lack of existing quantitative data highlights a critical area for future investigation that will be invaluable to the fields of agriculture and drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.